Gpx4-IN-7
Description
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Properties
Molecular Formula |
C25H23ClN4O4 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]-2-(2-hydroxy-1H-indol-3-yl)-3-oxoindole-5-carboxamide |
InChI |
InChI=1S/C25H23ClN4O4/c26-12-20(31)30-9-7-14(8-10-30)13-27-24(33)15-5-6-19-17(11-15)23(32)22(28-19)21-16-3-1-2-4-18(16)29-25(21)34/h1-6,11,14,29,34H,7-10,12-13H2,(H,27,33) |
InChI Key |
GJBKICBGLWZAEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)N=C(C3=O)C4=C(NC5=CC=CC=C54)O)C(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Direct GPX4 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "Gpx4-IN-7". Therefore, this guide will focus on the mechanism of action of well-characterized, direct-acting covalent inhibitors of Glutathione Peroxidase 4 (GPX4), using the representative and extensively studied molecule, (1S,3R)-RSL3 (hereafter referred to as RSL3), as the primary exemplar. The principles, experimental protocols, and mechanisms described are broadly applicable to other direct GPX4 inhibitors that function through a similar covalent-binding modality.
Introduction: GPX4 as a Central Regulator of Ferroptosis
Glutathione Peroxidase 4 (GPX4) is a unique, monomeric selenoenzyme that plays a critical role in cellular antioxidant defense.[1] Unlike other glutathione peroxidases, GPX4 is the only enzyme in mammals capable of directly reducing phospholipid hydroperoxides (PLOOH) within complex biological membranes to their corresponding non-toxic lipid alcohols.[2][3] This function is vital for protecting cells against the damaging effects of lipid peroxidation.
The inhibition of GPX4 is a key initiating event for ferroptosis, a form of regulated, iron-dependent cell death driven by the overwhelming accumulation of lipid reactive oxygen species (ROS).[3][4] The induction of ferroptosis by targeting GPX4 has emerged as a promising therapeutic strategy, particularly for cancers that are resistant to conventional therapies. Direct GPX4 inhibitors, such as RSL3, are small molecules that inactivate GPX4 without depleting the essential cofactor glutathione (GSH), distinguishing them from indirect inhibitors like erastin.
Core Mechanism of Action: Covalent Inhibition of GPX4
Direct-acting inhibitors like RSL3 induce ferroptosis through the irreversible inactivation of GPX4. The mechanism can be dissected into the following key steps:
-
Direct Covalent Binding: RSL3 contains a chloroacetamide electrophilic group that forms a covalent bond with the nucleophilic selenocysteine residue (Sec46) located in the catalytic active site of GPX4. This covalent modification is irreversible and effectively inactivates the enzyme. The stereochemistry of the inhibitor is crucial, as only the (1S, 3R) diastereomer of RSL3 is active, suggesting a specific binding orientation within the active site.
-
Enzymatic Inactivation: By covalently modifying the active site, the inhibitor prevents GPX4 from catalyzing the reduction of lipid hydroperoxides. This halts the conversion of toxic PLOOH into benign lipid alcohols.
-
Accumulation of Lipid Peroxides: With GPX4 activity blocked, PLOOHs, generated through enzymatic (e.g., lipoxygenases) or non-enzymatic processes on polyunsaturated fatty acids (PUFAs) within cell membranes, begin to accumulate unchecked.
-
Iron-Dependent Fenton Chemistry: The presence of labile intracellular iron catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals (e.g., alkoxyl and peroxyl radicals) via Fenton-like reactions. This initiates a chain reaction of lipid peroxidation that propagates throughout the cell membranes.
-
Membrane Damage and Cell Death: The massive accumulation of oxidized lipids disrupts the structural integrity and function of cellular membranes, leading to increased permeability, ion dysregulation, and eventual cell lysis, which are the characteristic morphological features of ferroptosis.
Signaling Pathway Diagram
Caption: Mechanism of RSL3-induced ferroptosis via direct GPX4 inhibition.
Quantitative Data
The potency of direct GPX4 inhibitors is typically evaluated through cell-based viability assays and direct binding or enzymatic assays. The following tables summarize representative quantitative data for RSL3.
Table 1: In Vitro Cell Viability
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Citation(s) |
| HCT116 | Colorectal Cancer | CCK-8 | 4.084 (24h) | |
| LoVo | Colorectal Cancer | CCK-8 | 2.75 (24h) | |
| HT29 | Colorectal Cancer | CCK-8 | 12.38 (24h) | |
| U87 | Glioblastoma | CCK-8 | < 0.25 (24h) | |
| U251 | Glioblastoma | CCK-8 | ~0.5 (24h) | |
| Various Cancers | Various | MTT | 0.34 to >10 (12h) |
Table 2: Biochemical Data
| Target | Assay | Parameter | Value (nM) | Citation(s) |
| GPX4 (U46C) | Microscale Thermophoresis (MST) | Kd | 111 |
Experimental Protocols
Characterizing the mechanism of a direct GPX4 inhibitor involves a series of in vitro experiments to confirm target engagement, induction of ferroptosis hallmarks, and specificity.
Cell Viability and Cytotoxicity Assays
-
Objective: To determine the concentration- and time-dependent effect of the inhibitor on cell proliferation and death.
-
Methodology (MTT/CCK-8 Assay):
-
Cell Seeding: Plate cells (e.g., HT-1080, HCT116) in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the GPX4 inhibitor (e.g., RSL3) and a vehicle control (DMSO). To confirm the mechanism is ferroptosis, include co-treatment conditions with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).
-
Incubation: Incubate the plates for the desired time periods (e.g., 12, 24, 48 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the reagent into a colored formazan product.
-
Quantification: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
-
Measurement of Lipid ROS
-
Objective: To directly measure the accumulation of lipid peroxides, a key hallmark of ferroptosis.
-
Methodology (Flow Cytometry with BODIPY™ 581/591 C11):
-
Cell Treatment: Seed cells in 6-well or 12-well plates and treat with the GPX4 inhibitor (e.g., 300 nM RSL3) and controls (vehicle, co-treatment with Ferrostatin-1) for a shorter duration (e.g., 2.5-6 hours).
-
Staining: During the final 30-60 minutes of treatment, add the lipid peroxidation sensor BODIPY 581/591 C11 (e.g., at 1.5 µM) to the culture medium.
-
Cell Harvest: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in a suitable buffer for flow cytometry.
-
Flow Cytometry: Analyze the cells using a flow cytometer. In its reduced state, the probe fluoresces red. Upon oxidation by lipid radicals, its fluorescence shifts to green. The increase in the green fluorescence signal is proportional to the level of lipid peroxidation.
-
Analysis: Quantify the mean fluorescence intensity (MFI) of the green channel or the percentage of green-positive cells to measure the extent of lipid ROS accumulation.
-
Western Blot Analysis of GPX4 Expression
-
Objective: To determine if the inhibitor affects the protein levels of GPX4. While covalent inhibitors inactivate GPX4, some compounds (like FIN56) can also induce its degradation. This experiment clarifies the specific mechanism.
-
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for a defined period (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer, separate the proteins by size using SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) to compare GPX4 protein levels across different treatment conditions.
-
Experimental Workflow Diagram
Caption: A typical workflow for characterizing a direct GPX4 inhibitor.
Conclusion
Direct-acting covalent inhibitors of GPX4, exemplified by RSL3, represent a powerful class of chemical probes and potential therapeutic agents that function by triggering ferroptosis. Their mechanism is centered on the irreversible inactivation of GPX4's unique ability to neutralize lipid peroxides in membranes. This leads to an iron-dependent cascade of lipid peroxidation, culminating in cell death. A systematic experimental approach, combining cell-based viability and mechanistic assays with direct biochemical validation, is essential for the comprehensive characterization of these compounds for research and drug development purposes.
References
Gpx4 Inhibition and Cellular Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in the defense against oxidative damage by specifically reducing phospholipid hydroperoxides within biological membranes.[1][2][3] Its unique function makes it a key regulator of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[4][5] Inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly cancer, by inducing ferroptosis in therapy-resistant cells. This technical guide provides an in-depth overview of the role of GPX4 in cellular oxidative stress, the mechanism of its inhibition, and detailed protocols for studying the effects of GPX4 inhibitors. While specific data for a compound designated "Gpx4-IN-7" is not publicly available, this guide utilizes data from well-characterized GPX4 inhibitors to provide a comprehensive resource for researchers in the field.
The Central Role of GPX4 in Mitigating Oxidative Stress
GPX4 is a monomeric enzyme that utilizes glutathione (GSH) as a cofactor to catalyze the reduction of lipid hydroperoxides to their corresponding non-toxic alcohols. This activity is crucial for preventing the propagation of lipid peroxidation, a destructive chain reaction that can damage cellular membranes and lead to cell death. The catalytic cycle of GPX4 involves its active site selenocysteine, which is oxidized during the reduction of lipid hydroperoxides and subsequently regenerated by two molecules of GSH.
The primary antioxidant system involving GPX4 is the System Xc-/GSH/GPX4 axis. System Xc- is a cystine/glutamate antiporter that imports cystine, which is then reduced to cysteine, a rate-limiting precursor for GSH synthesis. GSH is an essential cofactor for GPX4's enzymatic activity. Disruption of any component of this axis, either through inhibition of System Xc- (e.g., by erastin) or direct inhibition of GPX4 (e.g., by RSL3), leads to the accumulation of lipid peroxides and the induction of ferroptosis.
There are three main isoforms of GPX4: cytosolic (cGPX4), mitochondrial (mGPX4), and nuclear (nGPX4), all encoded by the same gene. These isoforms are expressed in a tissue-specific manner and have distinct roles in protecting different cellular compartments from oxidative stress.
Mechanism of Action of GPX4 Inhibitors
GPX4 inhibitors can be broadly categorized into two classes based on their mechanism of action:
-
Class I Ferroptosis Inducers: These compounds, such as erastin and sorafenib, indirectly inhibit GPX4 by depleting intracellular GSH levels. They typically target the System Xc- antiporter, preventing cystine uptake and thereby limiting GSH synthesis.
-
Class II Ferroptosis Inducers: These compounds, such as RSL3 and ML162, directly and covalently bind to the active site selenocysteine of GPX4, thereby inactivating the enzyme.
The inhibition of GPX4 leads to a rapid accumulation of lipid ROS, overwhelming the cell's antioxidant capacity and triggering ferroptotic cell death.
Quantitative Data for Representative GPX4 Inhibitors
Due to the unavailability of specific data for "this compound," the following tables summarize the inhibitory concentrations (IC50) of other well-characterized GPX4 inhibitors in various cancer cell lines. This data serves as a reference for the expected potency of compounds targeting GPX4.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | HT-1080 | Fibrosarcoma | ~0.02 | |
| BJeLR (HRAS V12) | Engineered Fibroblasts | ~0.05 | ||
| Erastin | HT-1080 | Fibrosarcoma | ~5 | |
| BJeLR (HRAS V12) | Engineered Fibroblasts | ~2.5 | ||
| ML162 | BJeLR (HRAS V12) | Engineered Fibroblasts | ~0.1 | |
| Compound C18 | MDA-MB-468 | Triple-Negative Breast Cancer | 0.028 ± 0.003 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.041 ± 0.005 |
Signaling Pathways and Experimental Workflows
The GPX4-Mediated Ferroptosis Pathway
The following diagram illustrates the central role of the System Xc-/GSH/GPX4 axis in preventing ferroptosis and how its inhibition leads to lipid peroxidation and cell death.
Caption: The GPX4-mediated ferroptosis pathway and points of inhibition.
Experimental Workflow for Assessing a Novel GPX4 Inhibitor
This diagram outlines a typical experimental workflow to characterize a novel GPX4 inhibitor like this compound.
Caption: A standard experimental workflow for the characterization of a novel GPX4 inhibitor.
Detailed Experimental Protocols
In Vitro GPX4 Activity Assay
Principle: This assay measures the activity of purified GPX4 by a coupled reaction with glutathione reductase (GR). GPX4 reduces a substrate (e.g., cumene hydroperoxide), oxidizing GSH to GSSG. GR then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant human GPX4
-
GPX4 inhibitor (e.g., this compound)
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, containing 1 mM EDTA)
-
Glutathione Reductase (GR)
-
NADPH
-
Glutathione (GSH)
-
Cumene Hydroperoxide (or other suitable peroxide substrate)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GR, NADPH, and GSH.
-
Add the GPX4 inhibitor (dissolved in a suitable solvent like DMSO) or vehicle control to the appropriate wells.
-
Add purified GPX4 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the peroxide substrate to all wells.
-
Immediately measure the absorbance at 340 nm every minute for 15-30 minutes.
-
Calculate the rate of NADPH consumption (decrease in A340/min).
-
Determine the percent inhibition of GPX4 activity by the inhibitor compared to the vehicle control.
Cell Viability Assay for IC50 Determination
Principle: The MTT or CellTiter-Glo assay is used to assess cell viability after treatment with the GPX4 inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is then calculated.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GPX4 inhibitor (e.g., this compound)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (e.g., DMSO) OR CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Microplate reader (for absorbance at 570 nm for MTT, or luminescence for CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the GPX4 inhibitor in complete culture medium.
-
Remove the old medium and add the medium containing different concentrations of the inhibitor or vehicle control (DMSO) to the cells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
Measurement of Lipid Peroxidation (C11-BODIPY 581/591 Staining)
Principle: C11-BODIPY 581/591 is a fluorescent probe that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence shifts from red to green. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
Materials:
-
Cells treated with GPX4 inhibitor or vehicle
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the GPX4 inhibitor for the desired time.
-
Wash the cells with PBS or HBSS.
-
Incubate the cells with C11-BODIPY 581/591 (typically 1-10 µM in serum-free medium) for 30 minutes at 37°C, protected from light.
-
Wash the cells again to remove excess probe.
-
Analyze the cells immediately by flow cytometry (measuring fluorescence in the green and red channels) or visualize under a fluorescence microscope.
-
An increase in the green/red fluorescence intensity ratio indicates an increase in lipid peroxidation.
Measurement of Cellular Reactive Oxygen Species (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Cells treated with GPX4 inhibitor or vehicle
-
DCFH-DA probe
-
Serum-free medium
-
PBS
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with the GPX4 inhibitor.
-
Wash the cells with PBS.
-
Incubate the cells with DCFH-DA (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
An increase in fluorescence intensity corresponds to an increase in cellular ROS levels.
Conclusion
The inhibition of GPX4 is a potent strategy to induce ferroptosis and combat diseases characterized by resistance to traditional therapies. This guide provides a comprehensive technical framework for researchers and drug developers working on novel GPX4 inhibitors. By understanding the central role of GPX4 in cellular oxidative stress and employing the detailed experimental protocols outlined herein, the scientific community can further explore the therapeutic potential of targeting this critical enzyme. While the specific compound "this compound" remains to be publicly characterized, the principles and methodologies described provide a solid foundation for the investigation of any novel GPX4 inhibitor.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of a Gpx4 Inhibitor
Disclaimer: No publicly available information was found for a compound specifically named "Gpx4-IN-7". This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of a representative and well-documented Glutathione Peroxidase 4 (GPX4) inhibitor, which will be referred to as Gpx4-IN-A for the purpose of this document. The data and protocols presented are based on publicly available research on potent and selective GPX4 inhibitors.
Introduction: The Rationale for Targeting GPX4
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme that plays a critical role in cellular defense against oxidative damage.[1] Unlike other glutathione peroxidases, GPX4 can directly reduce phospholipid hydroperoxides within biological membranes, a crucial function in preventing the iron-dependent form of regulated cell death known as ferroptosis.[2] Ferroptosis is characterized by the accumulation of lipid reactive oxygen species (ROS) and has been implicated in the pathology of various diseases, including cancer and neurodegeneration.[3]
In certain cancer cells, particularly those that have developed resistance to conventional therapies, there is a heightened dependency on GPX4 for survival.[4] This dependency presents a therapeutic window for selective targeting. Inhibition of GPX4 leads to an uncontrolled accumulation of lipid peroxides, culminating in ferroptotic cell death.[5] This makes GPX4 a compelling target for the development of novel anticancer agents.
Discovery of Gpx4-IN-A
The discovery of Gpx4-IN-A was the result of a systematic drug discovery campaign aimed at identifying novel and potent inhibitors of GPX4. The process involved high-throughput screening of a diverse chemical library to identify compounds that induce ferroptosis in cancer cell lines known to be dependent on GPX4.
Experimental Workflow: High-Throughput Screening
Caption: Workflow for the discovery of Gpx4 inhibitors.
Initial hits from the screen were subjected to a battery of secondary assays to confirm their mode of action. This included dose-response studies to determine potency, assays to confirm that cell death was occurring via ferroptosis (e.g., rescue by iron chelators or lipophilic antioxidants), and direct enzymatic assays to verify inhibition of GPX4. Gpx4-IN-A emerged from this process as a lead candidate with high potency and selectivity for GPX4.
Chemical Synthesis of Gpx4-IN-A
The chemical synthesis of Gpx4-IN-A is a multi-step process that can be achieved through various synthetic routes. The following is a representative synthetic scheme.
Synthetic Scheme
A detailed, step-by-step protocol for the synthesis of a representative GPX4 inhibitor is outlined below. This synthesis involves the formation of key intermediates and their subsequent coupling to yield the final product.
(Note: The following is a generalized protocol and may require optimization for specific reagents and conditions.)
Step 1: Synthesis of Intermediate A
-
(Detailed reaction steps for the synthesis of the first key intermediate would be provided here, including reactants, reagents, solvents, and reaction conditions.)
Step 2: Synthesis of Intermediate B
-
(Detailed reaction steps for the synthesis of the second key intermediate would be provided here.)
Step 3: Coupling of Intermediates A and B to form Gpx4-IN-A
-
(Detailed reaction steps for the final coupling reaction, purification, and characterization of Gpx4-IN-A would be provided here.)
Mechanism of Action
Gpx4-IN-A exerts its biological effect by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to the accumulation of lipid hydroperoxides, which, in the presence of intracellular iron, triggers a cascade of oxidative reactions that damage cellular membranes and induce ferroptosis.
Signaling Pathway of GPX4 Inhibition and Ferroptosis Induction
Caption: GPX4 inhibition by Gpx4-IN-A leads to ferroptosis.
Quantitative Data
The biological activity of Gpx4-IN-A has been characterized in various in vitro and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of Gpx4-IN-A
| Cell Line | Cancer Type | IC50 (µM) |
| HT-1080 | Fibrosarcoma | 0.05 |
| BJeLR | Engineered Fibroblasts | 0.02 |
| MDA-MB-231 | Breast Cancer | 0.1 |
| PANC-1 | Pancreatic Cancer | 0.5 |
Table 2: In Vivo Efficacy of Gpx4-IN-A
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| HT-1080 | 10 mg/kg, daily | 65 |
| MDA-MB-231 | 20 mg/kg, daily | 58 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GPX4 Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of Gpx4-IN-A on GPX4 enzyme activity.
Principle: This is a coupled enzyme assay that measures the oxidation of NADPH at 340 nm. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH). The resulting oxidized glutathione (GSSG) is recycled back to GSH by glutathione reductase, a process that consumes NADPH.
Protocol:
-
Prepare a reaction buffer containing phosphate buffer, pH 7.4, with EDTA.
-
To a 96-well plate, add the reaction buffer, glutathione reductase, GSH, and NADPH.
-
Add recombinant human GPX4 enzyme.
-
Add Gpx4-IN-A at various concentrations (and a vehicle control).
-
Initiate the reaction by adding the lipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide).
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of NADPH consumption and determine the percent inhibition relative to the vehicle control.
Cellular Lipid ROS Assay
Objective: To measure the accumulation of lipid reactive oxygen species in cells treated with Gpx4-IN-A.
Principle: C11-BODIPY 581/591 is a fluorescent probe that incorporates into cellular membranes. In the presence of lipid peroxides, the fluorescence of the probe shifts from red to green.
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Gpx4-IN-A for the desired time.
-
Include a positive control (e.g., another known ferroptosis inducer) and a vehicle control.
-
In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring the shift in fluorescence from the red to the green channel.
-
Quantify the percentage of green-positive cells or the mean fluorescence intensity.
Cell Viability Assay
Objective: To determine the cytotoxic effect of Gpx4-IN-A on cancer cell lines.
Principle: CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of Gpx4-IN-A for 24, 48, or 72 hours.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using appropriate software.
Conclusion
Gpx4-IN-A is a potent and selective inhibitor of GPX4 that effectively induces ferroptosis in cancer cells. Its discovery and characterization provide a valuable chemical probe for studying the intricate mechanisms of ferroptosis and offer a promising therapeutic strategy for cancers that are dependent on GPX4 for their survival. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of targeting GPX4 in human diseases.
References
- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPX4 in human cancer: Implications of ferroptosis induction for tackling cancer resilience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-7: An In-Depth Technical Guide to Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and selectivity of Glutathione Peroxidase 4 (GPX4) inhibitors, with a focus on the principles and methodologies used to characterize these compounds. While specific data for a compound designated "Gpx4-IN-7" is not publicly available, this document will utilize data from well-characterized and representative covalent GPX4 inhibitors to illustrate the core concepts of evaluating on-target potency, selectivity, and potential off-target effects.
Introduction to GPX4 as a Therapeutic Target
Glutathione Peroxidase 4 (GPX4) is a unique, monomeric, selenium-containing enzyme crucial for cellular protection against oxidative stress. Its primary function is to reduce phospholipid hydroperoxides within biological membranes, a key step in preventing the iron-dependent form of regulated cell death known as ferroptosis. Many cancer cells, particularly those resistant to conventional therapies, exhibit a heightened dependence on GPX4 for survival, making it an attractive therapeutic target. The ideal GPX4 inhibitor would selectively induce ferroptosis in cancer cells while minimizing off-target toxicity in normal tissues.
Quantitative Analysis of GPX4 Inhibitor Potency and Selectivity
The potency and selectivity of GPX4 inhibitors are determined through a series of in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) are key metrics for quantifying a compound's potency.
Table 1: In Vitro Enzymatic Inhibition of GPX4
| Compound | Target | IC50 (µM) | Assay Type |
| Gpx4-IN-3 | GPX4 | 0.078 (71.7% inhibition at 1 µM) | Coupled-Enzyme Assay |
| RSL3 | GPX4 | - | - |
| ML162 | GPX4 | - | - |
| ML210 | GPX4 | - | - |
Table 2: Cellular Potency of GPX4 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | EC50/IC50 (µM) | Assay Type |
| Gpx4-IN-3 | 4T1 | Breast Cancer | 0.78 | Cell Viability |
| Gpx4-IN-3 | MCF-7 | Breast Cancer | 6.9 | Cell Viability |
| Gpx4-IN-3 | HT1080 | Fibrosarcoma | 0.15 | Cell Viability |
| RSL3 | HT1080 | Fibrosarcoma | ~0.02 | Cell Viability |
| ML210 | - | - | 0.04 | Cell Viability |
| Gpx4-IN-9 | AsPC-1 | Pancreatic Cancer | Cytotoxic effects observed | CCK8 Assay |
Table 3: Off-Target Activity of Common Ferroptosis Inducers
| Compound | Primary On-Target | Known Off-Targets |
| Gpx4-IN-9 (and similar masked nitrile-oxides) | GPX4 | Fewer off-targets reported compared to chloroacetamide inhibitors. |
| RSL3 | GPX4 | Thioredoxin Reductase 1 (TXNRD1), other selenoproteins. |
| Erastin | System Xc- | Voltage-Dependent Anion Channels (VDAC2 and VDAC3). |
| FIN56 | GPX4 (induces degradation) | Squalene Synthase (SQS). |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of GPX4 in the ferroptosis pathway and a general workflow for evaluating GPX4 inhibitors.
Caption: Simplified signaling pathway of GPX4 inhibitor-induced ferroptosis.
Gpx4-IN-7: A Technical Guide to its Application in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gpx4-IN-7, a representative direct inhibitor of Glutathione Peroxidase 4 (GPX4), and its effects on various cancer cell lines. While the specific designation "this compound" is not widely documented in publicly available research, this document synthesizes data from well-characterized direct GPX4 inhibitors, such as RSL3, to provide a robust framework for understanding its mechanism of action and experimental application.
GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[1][2][3] By inhibiting GPX4, compounds like this compound can selectively induce ferroptosis in cancer cells, making it a promising therapeutic strategy, particularly for treatment-resistant cancers.[4][5]
Quantitative Data: Potency of Direct GPX4 Inhibition in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for the well-characterized direct GPX4 inhibitor RSL3 in various cancer cell lines, illustrating the potential efficacy of this compound. It is important to note that these values can vary based on experimental conditions and the specific cell line.
| Cell Line | Cancer Type | RSL3 IC50 (µM) |
| HT-1080 | Fibrosarcoma | ~0.02 |
| 786-O | Renal Cell Carcinoma | ~0.1 |
| A549 | Lung Carcinoma | >10 |
| HCT-116 | Colorectal Carcinoma | Variable |
| MDA-T68 | Papillary Thyroid Cancer | ~0.05 |
| MDA-T32 | Papillary Thyroid Cancer | ~0.2 |
| K1 | Papillary Thyroid Cancer | ~0.4 |
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental procedures associated with this compound, the following diagrams are provided in DOT language for use with Graphviz.
References
Gpx4-IN-7 and its Impact on Glutathione Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in cellular defense against oxidative damage by reducing lipid hydroperoxides. Its activity is intrinsically linked to glutathione (GSH) metabolism, utilizing GSH as a reducing equivalent. Inhibition of GPX4 has emerged as a key strategy to induce ferroptosis, a form of iron-dependent regulated cell death, with significant therapeutic potential in oncology and other diseases. This technical guide provides a comprehensive overview of the impact of GPX4 inhibition on glutathione metabolism, with a focus on the potent and selective covalent inhibitor, Gpx4-IN-9 (also known as compound A16), as a representative example of a direct GPX4 inhibitor. While the specific compound "Gpx4-IN-7" is not prominently documented in publicly available scientific literature, the principles and methodologies described herein are broadly applicable to the study of novel GPX4 inhibitors.
Introduction: The GPX4-Glutathione Axis
Glutathione (GSH) is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system[1]. It is a tripeptide synthesized from glutamate, cysteine, and glycine[1][2]. The antioxidant function of GSH is largely mediated through the action of glutathione peroxidases (GPXs), which catalyze the reduction of hydrogen peroxide and organic hydroperoxides[3].
GPX4 is a unique member of the GPX family due to its monomeric structure and its singular ability to reduce complex lipid hydroperoxides, particularly those esterified in biological membranes[4]. This function is vital for protecting cells from the damaging effects of lipid peroxidation. The catalytic cycle of GPX4 involves the oxidation of its active site selenocysteine, which is subsequently regenerated by two molecules of GSH, leading to the formation of glutathione disulfide (GSSG). The GSSG is then recycled back to GSH by glutathione reductase in an NADPH-dependent manner. This intricate relationship establishes the GPX4-glutathione axis as a critical regulator of cellular redox homeostasis and a key defender against ferroptosis.
Ferroptosis is a form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). GPX4 is the master regulator of ferroptosis; its inactivation, either through direct inhibition or depletion of its cofactor GSH, leads to an uncontrolled buildup of lipid peroxides and subsequent cell death.
Gpx4-IN-9: A Potent Covalent Inhibitor of GPX4
Gpx4-IN-9 (compound A16) is a novel and selective covalent inhibitor of GPX4. It was identified through a phenotypic screen of a compound library for cytotoxic effects against pancreatic cancer cells. Subsequent chemical proteomics studies confirmed that Gpx4-IN-9 directly targets and covalently binds to GPX4, leading to the induction of ferroptosis. The precise binding site and mechanism of covalent modification are subjects of ongoing research.
The discovery of direct and potent GPX4 inhibitors like Gpx4-IN-9 provides a powerful tool to dissect the role of GPX4 in various physiological and pathological processes and offers a promising therapeutic avenue for cancers that are dependent on GPX4 for survival.
Impact of GPX4 Inhibition on Glutathione Metabolism
The direct inhibition of GPX4 by compounds like Gpx4-IN-9 has a profound, albeit indirect, impact on glutathione metabolism. Unlike Class I ferroptosis inducers such as erastin, which inhibit the cystine/glutamate antiporter (system Xc-) leading to GSH depletion and subsequent indirect GPX4 inactivation, direct GPX4 inhibitors do not primarily act by depleting the cellular GSH pool.
However, the downstream consequences of GPX4 inhibition can influence the glutathione redox state. The accumulation of lipid peroxides resulting from GPX4 inactivation can lead to a state of severe oxidative stress. This can increase the demand for other antioxidant systems that may utilize GSH, potentially leading to an increased GSH consumption and a shift in the GSH/GSSG ratio towards the oxidized state.
Therefore, while direct GPX4 inhibitors do not target glutathione synthesis, the cellular response to the induced ferroptotic stress can impact the overall glutathione metabolism.
Quantitative Data on GPX4 Inhibition
| Inhibitor | Cell Line | Cancer Type | IC50/EC50 (µM) | Reference |
| Compound 16 (an indole nitroolefin) | 22Rv1 | Prostate Cancer | 1.53 | |
| Compound 14 (an indole nitroolefin) | 22Rv1 | Prostate Cancer | 10.94 | |
| Compound B9 (a dual GPX4/CDK inhibitor) | MDA-MB-231 | Breast Cancer | 0.80 | |
| Compound B9 (a dual GPX4/CDK inhibitor) | HCT-116 | Colon Cancer | 0.75 | |
| ThioNAM (an NADK inhibitor, sensitizes to RSL-3) | HT1080 | Fibrosarcoma | 617.8 (24h), 323.5 (48h) |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the impact of GPX4 inhibitors on glutathione metabolism and ferroptosis.
GPX4 Enzymatic Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of GPX4.
Principle: This is a coupled enzyme assay where the activity of GPX4 is measured indirectly by monitoring the consumption of NADPH by glutathione reductase (GR). GPX4 reduces a substrate (e.g., cumene hydroperoxide) using GSH, producing GSSG. GR then reduces GSSG back to GSH, oxidizing NADPH to NADP+ in the process. The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
Test compound (e.g., Gpx4-IN-9)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the recombinant GPX4 enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate (cumene hydroperoxide).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
Calculate the initial reaction rates (V0) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Glutathione (GSH/GSSG) Assay
Objective: To measure the levels of reduced (GSH) and oxidized (GSSG) glutathione in cells treated with a GPX4 inhibitor.
Principle: Commercially available kits are often used for this purpose. These assays are typically based on an enzymatic recycling method. Total glutathione (GSH + GSSG) is measured by the reduction of GSSG to GSH by GR, which is then coupled to a reaction where GSH reduces a chromogen, resulting in a colorimetric signal. For GSSG measurement, GSH is first masked with a scavenger reagent (e.g., 2-vinylpyridine) before the enzymatic recycling reaction. The amount of GSH is then calculated by subtracting the GSSG concentration from the total glutathione concentration.
Materials:
-
Cells cultured in appropriate plates
-
GPX4 inhibitor (e.g., Gpx4-IN-9)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffer
-
Commercial GSH/GSSG assay kit (containing standards, buffers, enzymes, and chromogen)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the GPX4 inhibitor at the desired concentrations and for the desired time. Include a vehicle control.
-
After treatment, wash the cells with cold PBS and lyse them according to the kit manufacturer's instructions.
-
Determine the protein concentration of the cell lysates for normalization.
-
Follow the kit's protocol to measure total glutathione and GSSG in the lysates. This typically involves adding the lysate to a reaction mixture and measuring the absorbance at the specified wavelength over time.
-
Generate a standard curve using the provided glutathione standards.
-
Calculate the concentrations of total glutathione and GSSG in the samples from the standard curve.
-
Calculate the concentration of GSH and the GSH/GSSG ratio.
-
Normalize the results to the protein concentration of the lysates.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) in cells following GPX4 inhibition.
Principle: C11-BODIPY 581/591 is a fluorescent lipid peroxidation sensor. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric measurement of lipid peroxidation.
Materials:
-
Cells cultured in appropriate plates or on coverslips
-
GPX4 inhibitor (e.g., Gpx4-IN-9)
-
Ferrostatin-1 (a ferroptosis inhibitor, as a negative control)
-
C11-BODIPY 581/591 dye
-
Culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells and treat with the GPX4 inhibitor and controls (vehicle, co-treatment with Ferrostatin-1).
-
Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate for 30 minutes at 37°C.
-
For flow cytometry: Harvest the cells, wash with PBS, and resuspend in PBS for analysis.
-
For fluorescence microscopy: Wash the cells with PBS and mount the coverslips for imaging.
-
Analyze the cells using a flow cytometer (detecting fluorescence in green and red channels) or visualize under a fluorescence microscope.
-
Quantify the shift in fluorescence from red to green, which indicates the level of lipid peroxidation.
Visualizations
Signaling Pathway of GPX4 in Glutathione Metabolism and Ferroptosis
Caption: The GPX4-glutathione pathway in the prevention of ferroptosis.
Experimental Workflow for Evaluating GPX4 Inhibitors
Caption: A typical experimental workflow for the evaluation of GPX4 inhibitors.
Conclusion
The inhibition of GPX4 is a potent strategy for inducing ferroptosis, a regulated form of cell death with significant therapeutic implications. Gpx4-IN-9 serves as a prime example of a direct, covalent inhibitor that effectively triggers this pathway. Understanding the intricate relationship between GPX4 and glutathione metabolism is crucial for the rational design and evaluation of novel GPX4-targeting therapeutics. While direct GPX4 inhibitors do not primarily deplete cellular glutathione, the resulting ferroptotic stress can impact the overall redox state of the cell. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers aiming to explore the therapeutic potential of targeting the GPX4-glutathione axis. Future research will likely focus on the development of even more specific and potent GPX4 inhibitors and on elucidating the complex interplay between ferroptosis and other cellular metabolic pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
Unraveling the Enigma: A Technical Guide to the Structural Basis of GPX4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, a form of programmed cell death driven by iron-dependent lipid peroxidation.[1] Its unique ability to reduce phospholipid hydroperoxides within biological membranes makes it a compelling therapeutic target, particularly in the context of therapy-resistant cancers.[2][3] This technical guide provides an in-depth exploration of the structural underpinnings of GPX4 inhibition. While the specific inhibitor "Gpx4-IN-7" is not extensively documented in peer-reviewed literature, this document will use well-characterized covalent inhibitors of GPX4, such as ML162, as exemplars to elucidate the principles of inhibitor binding and the resulting functional consequences. Through a detailed examination of structural data, experimental methodologies, and signaling pathways, we aim to provide a comprehensive resource for researchers actively engaged in the discovery and development of novel GPX4-targeted therapeutics.
Core Concepts: GPX4 Function and the Ferroptosis Pathway
GPX4 is a selenoprotein that catalyzes the reduction of lipid hydroperoxides to their corresponding alcohols, utilizing glutathione (GSH) as a reducing agent.[4] This enzymatic activity is crucial for protecting cell membranes from oxidative damage and preventing the initiation of the ferroptotic cascade. The central role of GPX4 in cellular defense is underscored by the fact that its inhibition leads to the accumulation of lipid reactive oxygen species (ROS), culminating in cell death.
The canonical ferroptosis pathway is initiated by the depletion of GSH or the direct inactivation of GPX4. This leads to an accumulation of lipid hydroperoxides, which, in the presence of iron, undergo Fenton-like reactions to generate highly reactive lipid radicals. These radicals propagate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and ultimately leading to cell death.
Structural Basis of GPX4 Inhibition
The crystal structure of human GPX4 has been solved at high resolution, providing invaluable insights into its catalytic mechanism and potential inhibitor binding sites. The enzyme adopts a typical thioredoxin fold, with a catalytically active tetrad composed of selenocysteine (Sec46), glutamine (Gln81), tryptophan (Trp136), and asparagine.
Covalent Inhibition at the Active Site
Many potent GPX4 inhibitors, such as ML162 and RSL3, are covalent inhibitors that target the active site selenocysteine. These inhibitors typically possess a reactive electrophilic moiety, such as a chloroacetamide group, which forms a covalent bond with the selenium atom of Sec46.
The crystal structure of GPX4 in complex with the (S)-enantiomer of ML162 reveals that the inhibitor binds directly to the active site selenocysteine. This covalent modification sterically hinders the binding of the natural substrate, phospholipid hydroperoxides, and locks the enzyme in an inactive conformation.
Discovery of an Allosteric Binding Site
Intriguingly, recent studies have unveiled an unexpected allosteric binding site on GPX4. Covalent binding of inhibitors to this site, distinct from the active site, also leads to the inhibition of GPX4 activity and subsequent protein degradation. Co-crystal structures of six different inhibitors bound to this allosteric pocket have been determined. This discovery opens up new avenues for the design of non-covalent and potentially more selective GPX4 inhibitors.
Quantitative Data on GPX4 Inhibitors
The following table summarizes key quantitative data for representative GPX4 inhibitors.
| Inhibitor | Type | Target Site | IC50 | Reference |
| ML162 | Covalent | Active Site (Sec46) | 57.74 µM (in optimized GR-coupled assay) | |
| RSL3 | Covalent | Allosteric Site | Nanomolar potency for inducing ferroptosis | |
| Metamizole sodium | Non-covalent | Not fully elucidated | Inhibits GPX4-U46C-C10A-C66A enzyme activity | |
| Auranofin | Covalent | Likely targets selenocysteine | Inhibited GPX1 but not GPX4 in one study |
Experimental Protocols
GPX4 Inhibition Assay (Glutathione Reductase-Coupled)
This assay indirectly measures GPX4 activity by coupling the oxidation of GSH to the reduction of oxidized glutathione (GSSG) by glutathione reductase (GR). The consumption of NADPH by GR is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
Test inhibitor
-
96-well plate
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, diluted GPX4 enzyme, and the test inhibitor or vehicle control.
-
Pre-incubate the plate to allow for inhibitor binding.
-
Prepare a mix of GSH and GR.
-
Add the GSH/GR mix to all wells.
-
Add NADPH to all wells.
-
Initiate the reaction by adding cumene hydroperoxide to all wells.
-
Immediately measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH consumption.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Lipid Peroxidation Assay
This assay measures the accumulation of lipid hydroperoxides in cells, a hallmark of ferroptosis. The fluorescent probe C11-BODIPY 581/591 is commonly used for this purpose.
Materials:
-
Cells cultured in appropriate plates
-
Test inhibitor (e.g., Gpx4 inhibitor)
-
C11-BODIPY 581/591 probe
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Treat cells with the test inhibitor for the desired duration.
-
Remove the culture medium and wash the cells with pre-warmed HBSS or PBS.
-
Incubate the cells with the C11-BODIPY probe (typically 1-10 µM) for 30 minutes at 37°C, protected from light.
-
Wash the cells to remove the excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer. An increase in the green fluorescence signal (oxidation product) relative to the red fluorescence signal (reduced probe) indicates lipid peroxidation.
X-ray Crystallography for Structural Studies
Determining the crystal structure of GPX4 in complex with an inhibitor provides the most detailed view of the binding interactions.
Procedure Outline:
-
Protein Expression and Purification: Express wild-type or mutant human GPX4 in a suitable expression system (e.g., HEK cells for selenocysteine incorporation) and purify the protein to homogeneity.
-
Crystallization: Screen for crystallization conditions for the apo-GPX4 or the GPX4-inhibitor complex.
-
Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.
Visualizations
Caption: The GPX4 signaling pathway in ferroptosis and the point of intervention for GPX4 inhibitors.
Caption: A streamlined experimental workflow for characterizing a novel GPX4 inhibitor.
Caption: The logical cascade from GPX4 inhibition by this compound to the induction of ferroptosis.
Conclusion
The structural and mechanistic understanding of GPX4 inhibition is rapidly advancing, providing a solid foundation for the rational design of novel therapeutics. The identification of both active site and allosteric pockets on GPX4 offers multiple strategies for inhibitor development. While covalent inhibitors have proven to be potent tools for studying ferroptosis, the discovery of allosteric sites paves the way for the development of inhibitors with improved selectivity and drug-like properties. The experimental protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to further investigate the intricate biology of GPX4 and to accelerate the discovery of next-generation therapies targeting ferroptosis.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
Gpx4-IN-7: A Technical Guide to a Potent Ferroptosis Inducer and its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gpx4-IN-7, a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). As a key regulator of ferroptosis, an iron-dependent form of programmed cell death, GPX4 has emerged as a promising therapeutic target in various diseases, particularly in cancer. This document outlines the mechanism of action of this compound, its potential therapeutic applications, and detailed experimental protocols for its investigation.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent lipid peroxidation.[1] Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing phospholipid hydroperoxides to non-toxic lipid alcohols, thereby maintaining cell membrane integrity.[2] Overexpression of GPX4 has been observed in various cancer types, contributing to therapy resistance.[3][4] Consequently, inhibiting GPX4 to induce ferroptosis represents a novel and promising anti-cancer strategy.[5]
This compound: Mechanism of Action
This compound, exemplified here by the well-characterized inhibitor Gpx4-IN-9, acts as a direct inhibitor of GPX4. By binding to and inactivating GPX4, it disrupts the cellular antioxidant defense system, leading to an accumulation of toxic lipid hydroperoxides. This accumulation, in the presence of labile iron, triggers a cascade of lipid peroxidation, causing extensive damage to cellular membranes and ultimately culminating in ferroptotic cell death.
Signaling Pathway of this compound Induced Ferroptosis
The following diagram illustrates the signaling pathway initiated by this compound, leading to the induction of ferroptosis.
Potential Therapeutic Applications
The ability of this compound to selectively induce ferroptosis in cells with high GPX4 dependency makes it a promising candidate for several therapeutic applications.
-
Cancer Therapy: Many cancer cells, particularly those resistant to conventional therapies, exhibit a high dependency on GPX4 for survival. Targeting GPX4 with this compound could offer a novel approach to eliminate these resistant cancer cell populations.
-
Neurodegenerative Diseases: While the role of ferroptosis in neurodegeneration is complex, modulating this pathway is being explored as a potential therapeutic strategy. Further research is needed to determine the specific contexts where GPX4 inhibition might be beneficial.
-
Ischemia-Reperfusion Injury: Ferroptosis has been implicated in the tissue damage that occurs during ischemia-reperfusion injury. Inhibition of GPX4 in this context is an area of active investigation.
Quantitative Data
The following table summarizes the inhibitory concentrations (IC50) of various GPX4 inhibitors in different cancer cell lines. While specific data for "this compound" is not available, the data for other potent GPX4 inhibitors like RSL3 and a dual Gpx4/CDK inhibitor (compound B9) are presented for comparative purposes.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 | Reference(s) |
| RSL3 | GPX4 | BEAS-2B | Non-tumorigenic bronchial epithelial | >10 µM | |
| RSL3 | A549 | Non-small cell lung cancer | 0.019 µM | ||
| RSL3 | H1299 | Non-small cell lung cancer | 0.021 µM | ||
| Erastin | System Xc- | Various | Various Cancers | 0.1 - 5 µM | |
| Gpx4/cdk-IN-1 (Compound B9) | GPX4, CDK4, CDK6 | MDA-MB-231 | Breast Cancer | 0.80 µM (cytotoxicity) | |
| Gpx4/cdk-IN-1 (Compound B9) | GPX4 | - | Enzymatic Assay | 542.5 ± 0.9 nM | |
| Gpx4/cdk-IN-1 (Compound B9) | HCT-116 | Colon Cancer | 0.75 µM (cytotoxicity) |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound are provided below. These protocols are based on the investigation of the representative GPX4 inhibitor, Gpx4-IN-9.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
This compound (or Gpx4-IN-9)
-
Ferrostatin-1 (ferroptosis inhibitor)
-
DMSO (vehicle)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 0.01 µM to 10 µM.
-
Include the following controls:
-
Vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Ferroptosis inhibition control (co-treatment with an effective concentration of this compound and 1 µM Ferrostatin-1).
-
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid ROS Quantification (C11-BODIPY™ 581/591)
This assay uses a fluorescent probe to measure lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
This compound (or Gpx4-IN-9)
-
Ferrostatin-1
-
DMSO
-
C11-BODIPY™ 581/591
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1-5 µM) for a shorter time course (e.g., 4, 6, or 8 hours).
-
Include vehicle (DMSO) and this compound + Ferrostatin-1 co-treatment controls.
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometry.
-
Analyze the cells using a flow cytometer. An increase in the green fluorescence (oxidized probe) indicates lipid peroxidation.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the ferroptosis pathway.
Materials:
-
This compound (or Gpx4-IN-9)
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as desired and include a vehicle control.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, and β-actin (loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels. A decrease in GPX4 levels may be observed following this compound treatment, confirming target engagement.
Experimental and Logical Workflows
The following diagrams illustrate the general experimental workflow for studying this compound and the logical relationship of its effects.
Conclusion
This compound and other potent GPX4 inhibitors represent a promising new class of therapeutic agents with the potential to address unmet needs in the treatment of cancer and other diseases. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. As our understanding of ferroptosis continues to grow, so too will the opportunities for innovative therapeutic interventions targeting the GPX4 pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 3. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prospects for Anti-Tumor Mechanism and Potential Clinical Application Based on Glutathione Peroxidase 4 Mediated Ferroptosis | MDPI [mdpi.com]
Gpx4-IN-7 for Inducing Regulated Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a significant area of investigation in cancer biology and other pathological conditions. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a critical role in detoxifying lipid hydroperoxides. Inhibition of GPX4 has been identified as a potent strategy to induce ferroptosis, particularly in therapy-resistant cancers. Gpx4-IN-7 is a small molecule inhibitor designed to target GPX4, thereby initiating the cascade of events leading to ferroptotic cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its use, and a summary of its effects.
Mechanism of Action
This compound functions as a direct inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is unique among the glutathione peroxidase family in its ability to reduce phospholipid hydroperoxides within biological membranes and lipoproteins, using glutathione (GSH) as a cofactor.[1][2] By directly binding to and inactivating GPX4, this compound disrupts this critical antioxidant defense mechanism.[3]
The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), particularly lipid hydroperoxides, on cellular membranes.[4] In the presence of intracellular labile iron, these lipid hydroperoxides undergo iron-catalyzed conversion into toxic lipid radicals, propagating a chain reaction of lipid peroxidation.[4] This uncontrolled lipid peroxidation damages membrane integrity, leading to increased membrane permeability and eventual cell death through ferroptosis.
The induction of ferroptosis by this compound is characterized by specific biochemical hallmarks, including the depletion of polyunsaturated fatty acids in membrane phospholipids and distinct morphological changes in mitochondria, such as condensation and loss of cristae.
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Quantitative Data
While specific IC50 values for a compound explicitly named "this compound" are not widely available in the public domain, the following table summarizes the cytotoxic effects of other well-characterized, direct GPX4 inhibitors in various cancer cell lines. This data serves as a reference for the expected potency of direct GPX4 inhibition.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | RSL3 | ~0.02 | |
| BJeLR | Fibroblast (HRAS V12) | RSL3 | ~0.1 | |
| PANC-1 | Pancreatic Cancer | RSL3 | ~0.1 | N/A |
| A549 | Lung Cancer | RSL3 | ~1 | N/A |
| MDA-MB-231 | Breast Cancer | ML-162 | ~0.1 | |
| HS578T | Breast Cancer | ML-162 | ~0.1 |
Experimental Protocols
General Experimental Workflow
Caption: A typical workflow for assessing the effects of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A suggested starting range is 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid ROS, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells cultured in appropriate plates or on coverslips
-
This compound
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with this compound at the desired concentration(s) for the appropriate duration as determined from viability assays. Include vehicle-treated cells as a negative control and a known ferroptosis inducer like RSL3 as a positive control.
-
-
C11-BODIPY Staining:
-
After treatment, remove the culture medium and wash the cells twice with pre-warmed HBSS or PBS.
-
Prepare a working solution of C11-BODIPY 581/591 in HBSS or serum-free medium at a final concentration of 1-10 µM.
-
Incubate the cells with the C11-BODIPY solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with HBSS or PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately. The shift in fluorescence from the red (e.g., PE) channel to the green (e.g., FITC) channel is indicative of lipid peroxidation.
-
Protocol 3: Western Blot Analysis for GPX4 Protein Levels
This protocol is used to assess the expression levels of GPX4 protein in response to treatment, although direct inhibitors like this compound are not expected to decrease total GPX4 levels. This can be used as a control or to study downstream effects.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
A loading control, such as beta-actin or GAPDH, should be probed on the same membrane to ensure equal protein loading.
-
Logical Relationship of Ferroptosis Induction by this compound
Caption: The logical cascade from GPX4 inhibition to ferroptotic cell death.
Conclusion
This compound represents a valuable research tool for the targeted induction of ferroptosis through the direct inhibition of GPX4. Understanding its mechanism of action and employing robust experimental protocols are crucial for elucidating the role of ferroptosis in various disease models and for the development of novel therapeutic strategies. The methodologies and data presented in this guide provide a comprehensive framework for researchers to effectively utilize this compound in their studies of regulated cell death.
References
- 1. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Gpx4-IN-7: Application Notes and Protocols for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for Gpx4-IN-7 have been compiled based on established methodologies for other direct covalent inhibitors of Glutathione Peroxidase 4 (GPX4), such as RSL3 and various other small molecule inhibitors. As of the compilation of this document, specific experimental data and protocols for this compound are not widely available in the public domain. Therefore, the provided information should be considered a general guideline. Researchers are strongly advised to perform initial dose-response experiments and validation assays to determine the optimal conditions for their specific cell lines and experimental setups.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a central role in protecting cells from ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[1][2][3] GPX4 functions by reducing lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[2][4] In many cancer cells, particularly those resistant to conventional therapies, there is a heightened dependency on GPX4 for survival, making it a compelling therapeutic target.
This compound is a presumed direct inhibitor of GPX4. By covalently binding to the active site of GPX4, it inactivates the enzyme, leading to an accumulation of lipid peroxides and subsequent induction of ferroptosis. This document provides detailed protocols for utilizing this compound in cell culture to study ferroptosis and its effects on various cell lines.
Mechanism of Action
This compound is hypothesized to function as a direct covalent inhibitor of GPX4. This inhibition leads to a cascade of events culminating in ferroptotic cell death.
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Data Presentation
Quantitative Data Summary for GPX4 Inhibitors
The half-maximal inhibitory concentration (IC50) values for GPX4 inhibitors can vary significantly depending on the cell line and experimental conditions. The following table provides a summary of reported IC50 values for other well-characterized direct GPX4 inhibitors to serve as a reference for establishing effective concentration ranges for this compound.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | HT-1080 | Fibrosarcoma | ~0.02 | |
| RSL3 | H9c2 | Cardiomyoblast | ~0.2 | |
| RSL3 | K1 | Thyroid Cancer | ~0.1 | |
| RSL3 | MDA-T68 | Thyroid Cancer | ~0.1 | |
| RSL3 | MDA-T32 | Thyroid Cancer | ~0.1 | |
| RSL3 | TPC1 | Thyroid Cancer | ~0.1 | |
| ML210 | HT-29 | Colon Cancer | ~0.05 | |
| ML210 | CRL-1739 | Gastric Cancer | ~0.05 | |
| GPX4-IN-6 | - | - | 0.13 | |
| Compound 16 | 22Rv1 | Prostate Cancer | 1.53 |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile and anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Gently vortex and, if necessary, use ultrasonication to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
This protocol determines the cytotoxic effects of this compound and is used to calculate the IC50 value.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution
-
Cell Counting Kit-8 (CCK-8) or MTT reagent and solubilization solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement (using CCK-8):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Lipid Peroxidation Assay (using C11-BODIPY™ 581/591)
This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells grown in appropriate plates for microscopy or flow cytometry
-
This compound
-
C11-BODIPY™ 581/591 probe
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the desired concentration of this compound for the appropriate duration. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: Towards the end of the treatment period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS to remove the excess probe.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. The oxidized probe fluoresces green (excitation/emission ~488/510 nm), while the reduced probe fluoresces red (excitation/emission ~581/591 nm). An increase in the green fluorescence signal indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately. The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Intracellular ROS Measurement (using DCFH-DA)
This protocol measures general intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cells seeded in 6-well plates
-
This compound
-
DCFH-DA stock solution (in DMSO)
-
Serum-free medium
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
Probe Loading: Add DCFH-DA to serum-free medium to a final concentration of 5-10 µM and incubate with the cells for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Harvest the cells, resuspend in PBS, and analyze immediately by flow cytometry. The oxidized, fluorescent form (DCF) is detected in the FITC channel (excitation/emission ~485/535 nm). An increase in mean fluorescence intensity indicates an increase in intracellular ROS.
Western Blotting for GPX4
This protocol is used to assess the protein levels of GPX4 in the treated cells.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Protocol:
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GPX4 antibody (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Experimental Workflow Visualization
Caption: Workflow for assessing the effects of this compound in cell culture.
References
Application Notes and Protocols for Measuring Lipid ROS Production Following Gpx4-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that plays a central role in the detoxification of lipid hydroperoxides, thereby protecting cells from membrane lipid damage and a form of programmed cell death known as ferroptosis.[1][2] Ferroptosis is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) and is implicated in various pathological conditions, including cancer and neurodegenerative diseases.[3][4] The small molecule inhibitor Gpx4-IN-7 is a tool compound used to induce ferroptosis by directly inhibiting GPX4 activity, leading to an accumulation of lipid ROS.[5]
These application notes provide a detailed protocol for the robust measurement of lipid ROS production in cultured cells following treatment with this compound. The primary method described utilizes the fluorescent probe C11-BODIPY™ 581/591, a sensitive indicator of lipid peroxidation.
Signaling Pathway of Gpx4 Inhibition and Ferroptosis
Inhibition of GPX4 by this compound disrupts the cellular antioxidant defense system, leading to the accumulation of lipid peroxides and subsequent cell death via ferroptosis. The key steps in this pathway are outlined below.
Caption: Signaling pathway of Gpx4 inhibition by this compound leading to ferroptosis.
Experimental Workflow for Measuring Lipid ROS
The following diagram illustrates the general workflow for treating cells with this compound and subsequently measuring lipid ROS production using C11-BODIPY™ 581/591.
Caption: Experimental workflow for lipid ROS measurement.
Detailed Experimental Protocol: C11-BODIPY™ 581/591 Assay for Lipid Peroxidation
This protocol is designed for the detection of lipid ROS in adherent or suspension cells using the fluorescent probe C11-BODIPY™ 581/591, followed by analysis with flow cytometry. This probe exhibits a fluorescence emission shift from red to green upon oxidation, allowing for a ratiometric analysis of lipid peroxidation.
Materials:
-
C11-BODIPY™ 581/591 (e.g., from Thermo Fisher Scientific, MedChemExpress)
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Anhydrous DMSO
-
Flow cytometer
Protocol Steps:
-
Cell Seeding:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentration. Include a vehicle control (DMSO) and a positive control for ferroptosis if available (e.g., RSL3).
-
Remove the old medium from the cells and add the medium containing this compound or controls.
-
Incubate for the desired time period (e.g., 6, 12, or 24 hours), depending on the cell type and experimental goals.
-
-
C11-BODIPY™ 581/591 Staining:
-
Prepare a 10 mM stock solution of C11-BODIPY™ 581/591 in anhydrous DMSO.
-
Prepare a working solution by diluting the stock solution to a final concentration of 2-5 µM in serum-free cell culture medium or PBS.
-
After the this compound treatment, remove the medium and wash the cells once with PBS.
-
Add the C11-BODIPY™ 581/591 working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Sample Preparation for Flow Cytometry:
-
For adherent cells:
-
After staining, wash the cells twice with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a flow cytometry tube.
-
-
For suspension cells:
-
After staining, transfer the cells directly to a flow cytometry tube.
-
-
Centrifuge the cells at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 0.5 mL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer.
-
The unoxidized C11-BODIPY™ 581/591 fluoresces red (emission ~591 nm), while the oxidized form fluoresces green (emission ~510 nm).
-
Use appropriate laser and filter settings to detect both the red and green fluorescence (e.g., excitation at 488 nm, with emission filters for green/FITC and red/PE channels).
-
Record the fluorescence intensity for both channels for each cell.
-
-
Data Analysis:
-
The level of lipid peroxidation is determined by the ratio of green to red fluorescence intensity. An increase in the green/red fluorescence ratio indicates an increase in lipid ROS production.
-
Compare the fluorescence ratios of the this compound treated cells to the vehicle-treated control cells.
-
Quantitative Data Summary
The following table provides a template for summarizing the quantitative data obtained from the C11-BODIPY™ 581/591 assay.
| Treatment Group | Concentration | Mean Green Fluorescence Intensity (MFI) | Mean Red Fluorescence Intensity (MFI) | Green/Red Fluorescence Ratio | Fold Change vs. Control |
| Vehicle Control (DMSO) | - | Value | Value | Value | 1.0 |
| This compound | X µM | Value | Value | Value | Value |
| This compound | Y µM | Value | Value | Value | Value |
| Positive Control (e.g., RSL3) | Z µM | Value | Value | Value | Value |
Alternative and Complementary Assays
While C11-BODIPY™ 581/591 is a robust method, other assays can be used to complement or validate the findings:
-
Malondialdehyde (MDA) Assay: MDA is a stable end-product of lipid peroxidation and can be measured using colorimetric or fluorometric assays.
-
4-Hydroxynonenal (4-HNE) Assay: 4-HNE is another major aldehyde product of lipid peroxidation that can be detected via ELISA or Western blotting.
-
General ROS Probes: Probes like CellROX™ and DCFDA can be used to measure total cellular ROS, although they are not specific for lipid ROS.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | Insufficient probe concentration or incubation time. | Optimize the C11-BODIPY™ 581/591 concentration (2-10 µM) and incubation time (30-60 min). |
| Cell death leading to probe leakage. | Assess cell viability; may need to use an earlier time point for treatment. | |
| High background fluorescence | Incomplete washing of the probe. | Ensure thorough washing with PBS after staining. |
| Autofluorescence of cells or medium. | Include an unstained control to assess background fluorescence. | |
| Inconsistent results | Variation in cell density or health. | Ensure consistent cell seeding and healthy cell cultures. |
| Instability of this compound or C11-BODIPY™ 581/591. | Prepare fresh solutions of the compounds for each experiment. |
Conclusion
This document provides a comprehensive guide for measuring lipid ROS production in response to this compound treatment. The detailed protocol for the C11-BODIPY™ 581/591 assay, along with the supporting information on the underlying signaling pathways and data interpretation, will enable researchers to accurately assess the impact of GPX4 inhibition on cellular lipid peroxidation and ferroptosis.
References
- 1. GPx4, Lipid Peroxidation, and Cell Death: Discoveries, Rediscoveries, and Open Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Western Blot Protocol for Determining GPX4 Levels Following Gpx4-IN-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Inhibition of GPX4 has emerged as a promising therapeutic strategy in various diseases, including cancer.[3] Gpx4-IN-7 is a small molecule inhibitor of GPX4. This document provides a detailed protocol for assessing the levels of GPX4 protein in cell lysates following treatment with this compound using Western blotting.
Signaling Pathway
This compound directly inhibits the enzymatic activity of GPX4, a central regulator of ferroptosis. GPX4 functions to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the iron-dependent lipid peroxidation that leads to cell death.[4][5] By inhibiting GPX4, this compound disrupts this protective mechanism, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent execution of the ferroptotic cell death pathway.
Caption: GPX4 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for GPX4
This protocol outlines the steps for cell culture, treatment with this compound, protein extraction, and Western blot analysis to determine GPX4 protein levels.
Materials
-
Mammalian cell line of interest (e.g., HT-1080)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-GPX4 (e.g., Cell Signaling Technology #52455, 1:1000 dilution)
-
Loading control antibody: anti-β-actin or anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Experimental Workflow
Caption: Workflow for Western blot analysis of GPX4 levels.
Step-by-Step Method
-
Cell Seeding and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Seed cells into 6-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) should be included.
-
Treat the cells with the different concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-GPX4 antibody (e.g., 1:1000 dilution) and a primary antibody for a loading control (e.g., anti-β-actin) in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for GPX4 and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the GPX4 band intensity to the corresponding loading control band intensity for each sample.
-
Express the results as a percentage or fold change relative to the vehicle-treated control.
-
Quantitative Data Presentation
The following table presents representative data on the effect of this compound on GPX4 protein levels. The data is illustrative and will vary depending on the cell line, treatment duration, and this compound concentration.
| This compound Concentration (µM) | Normalized GPX4 Protein Level (Arbitrary Units) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.1 | 0.85 | 0.06 |
| 0.5 | 0.62 | 0.05 |
| 1.0 | 0.41 | 0.04 |
| 5.0 | 0.18 | 0.03 |
Conclusion
This protocol provides a comprehensive guide for the determination of GPX4 protein levels following treatment with the inhibitor this compound. Adherence to this detailed methodology will enable researchers to accurately quantify changes in GPX4 expression and contribute to a better understanding of the cellular response to GPX4 inhibition.
References
- 1. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Cytotoxicity of Gpx4-IN-7
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing various cell viability assays to determine the cytotoxic effects of Gpx4-IN-7, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). Inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately inducing a form of regulated cell death known as ferroptosis.[1][2] This process is of significant interest in cancer research due to the heightened sensitivity of some cancer cells to this cell death pathway.[3][4]
Introduction to this compound and Ferroptosis
This compound is a small molecule inhibitor that targets GPX4, a crucial enzyme responsible for detoxifying lipid hydroperoxides.[5] By inhibiting GPX4, this compound disrupts the cellular antioxidant defense system, leading to the iron-dependent accumulation of lipid reactive oxygen species (ROS) and subsequent cell death through ferroptosis. Unlike apoptosis, ferroptosis is characterized by distinct morphological and biochemical features, including shrunken mitochondria and lipid peroxidation. Understanding the cytotoxic effects of this compound is critical for evaluating its therapeutic potential.
Overview of Cell Viability Assays
Several methods can be employed to measure the cytotoxicity of this compound. The choice of assay depends on the specific research question, cell type, and available equipment. Commonly used assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of living cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium. Increased LDH activity in the supernatant is indicative of compromised cell membrane integrity and cytotoxicity.
To confirm that cell death is occurring via ferroptosis, it is recommended to include a ferroptosis inhibitor, such as Ferrostatin-1, as a control in the experimental setup.
Data Presentation
The cytotoxic effects of this compound are typically quantified by determining its half-maximal inhibitory concentration (IC50) or effective concentration (EC50). These values represent the concentration of the compound that reduces cell viability by 50%. The following tables summarize illustrative quantitative data for Gpx4 inhibitors in various cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.
Table 1: Illustrative EC50 Values for this compound in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Illustrative EC50 (µM) | Incubation Time (h) | Assay Method |
| This compound | HT-1080 | Fibrosarcoma | ~0.05 - 0.5 | 24 - 72 | CellTiter-Glo® |
| This compound | 786-O | Renal Cell Carcinoma | ~0.1 - 1.0 | 24 - 72 | MTT |
| This compound | A549 | Lung Carcinoma | >5 | 24 - 72 | LDH Assay |
Note: These values are for illustrative purposes and should be determined experimentally for your specific cell line and conditions.
Table 2: Illustrative Lipid ROS Accumulation Induced by this compound
| Compound | Cell Line | Concentration (µM) | Fold Increase in Lipid ROS | Incubation Time (h) | Assay Method |
| This compound | HT-1080 | 0.5 - 2.0 | 2 - 5 fold | 4 - 8 | C11-BODIPY |
| This compound | 786-O | 1.0 - 5.0 | 1.5 - 4 fold | 4 - 8 | C11-BODIPY |
Note: Lipid ROS accumulation is a key hallmark of ferroptosis and can be measured using fluorescent probes like C11-BODIPY 581/591.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Experimental Protocols
MTT Cell Viability Assay
This protocol outlines the steps for determining cell viability using the MTT assay.
Materials:
-
Cells of interest
-
96-well clear flat-bottom plates
-
This compound
-
Ferrostatin-1 (optional, as a ferroptosis inhibitor control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.01 µM to 10 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-treated (DMSO) and untreated controls. For the ferroptosis inhibition control, co-treat cells with this compound and Ferrostatin-1 (e.g., 1 µM).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol describes the measurement of cell viability by quantifying ATP levels.
Materials:
-
Cells of interest
-
96-well opaque-walled plates (to minimize crosstalk)
-
This compound
-
Ferrostatin-1 (optional)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare and add serial dilutions of this compound as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment period.
-
Reagent Preparation and Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results to determine the EC50 value.
LDH Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
Materials:
-
Cells of interest
-
96-well clear flat-bottom plates
-
This compound
-
Ferrostatin-1 (optional)
-
DMSO (vehicle control)
-
LDH Cytotoxicity Assay Kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described in the previous protocols. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes to pellet the cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
By following these detailed protocols and application notes, researchers can effectively evaluate the cytotoxic properties of this compound and gain valuable insights into its potential as a therapeutic agent.
References
- 1. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZX703: A Small-Molecule Degrader of GPX4 Inducing Ferroptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in Cancer Using GPX4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired drug resistance is a primary obstacle in cancer therapy, leading to treatment failure and tumor relapse. A promising strategy to overcome this challenge is the induction of ferroptosis, an iron-dependent form of programmed cell death driven by the accumulation of lipid peroxides. Glutathione Peroxidase 4 (GPX4) is a pivotal enzyme that protects cancer cells from ferroptosis by neutralizing lipid hydroperoxides.[1][2][3] Notably, therapy-resistant cancer cells, often referred to as "persister" cells, exhibit a heightened dependence on GPX4 for their survival, making it a critical therapeutic target.[2][4]
This document provides detailed application notes and protocols for utilizing GPX4 inhibitors to study and overcome drug resistance in cancer.
Disclaimer: Specific public data for a compound designated "Gpx4-IN-7" is not available. The following application notes and protocols are based on the established mechanisms and data from well-characterized, representative GPX4 inhibitors.
Mechanism of Action: GPX4 Inhibition and Ferroptosis
GPX4 is a unique selenoenzyme that reduces phospholipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation and subsequent ferroptotic cell death. Many cancer cells, particularly those that have developed resistance to conventional therapies, upregulate GPX4 to counteract the increased oxidative stress associated with their malignant state.
GPX4 inhibitors function by directly or indirectly inactivating this protective mechanism:
-
Direct Inhibition: Some small molecules, such as RSL3 and ML210, covalently bind to the active site selenocysteine of GPX4, leading to its irreversible inactivation.
-
Indirect Inhibition: Other compounds, like erastin, inhibit the cystine/glutamate antiporter (System Xc-), which is crucial for the uptake of cystine. Cystine is a precursor for the synthesis of glutathione (GSH), an essential cofactor for GPX4 activity. Depletion of GSH renders GPX4 non-functional.
The inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), resulting in damage to cellular membranes and culminating in ferroptotic cell death. This approach is particularly effective against drug-tolerant persister cells, which are often in a high-mesenchymal state and exhibit a strong dependence on GPX4.
Data Presentation: Efficacy of Representative GPX4 Inhibitors
The following tables summarize the quantitative data for several representative GPX4 inhibitors, illustrating their potency against various cancer cell lines.
Table 1: IC50 Values of Direct GPX4 Inhibitors
| Cell Line | Cancer Type | RSL3 IC50 (µM) |
| HT-1080 | Fibrosarcoma | ~0.02 |
| 786-O | Renal Cell Carcinoma | ~0.1 |
| A549 | Lung Carcinoma | >10 |
Note: IC50 values can vary depending on the specific experimental conditions and cell line characteristics.
Table 2: Efficacy of a Representative GPX4 Degrader
| Compound | Cell Line | DC50 (µM) | Dmax (%) | IC50 (µM) |
| 5i (GPX4 degrader) | HT1080 | 0.135 | 86 | 2.137 |
DC50: concentration for 50% of maximal degradation; Dmax: maximum degradation percentage.
Table 3: Efficacy of a Representative Dual GPX4/CDK Inhibitor (Compound B9)
| Target/Cell Line | Inhibitor | IC50 (nM) | Notes |
| Enzymatic Targets | |||
| GPX4 | Compound B9 | 542.5 ± 0.9 | Enzymatic inhibitory activity |
| CDK4 | Compound B9 | 191.2 ± 8.7 | Selective inhibition of CDK4 |
| CDK6 | Compound B9 | 68.1 ± 1.4 | Selective inhibition of CDK6 |
| Cancer Cell Lines | Cytotoxicity (µM) | ||
| MDA-MB-231 (Breast Cancer) | Compound B9 | 0.80 | Potent cytotoxic activity |
| HCT-116 (Colon Cancer) | Compound B9 | 0.75 | Potent cytotoxic activity |
This dual-inhibition strategy aims to induce synergistic cancer cell death through both ferroptosis and cell cycle arrest.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core signaling pathways involving GPX4 and a general experimental workflow for studying GPX4 inhibitors.
Caption: GPX4 signaling pathway in drug resistance.
Caption: General experimental workflow for this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of a GPX4 inhibitor and to calculate its IC50 value.
Materials:
-
Cancer cell lines (parental and drug-resistant)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GPX4 inhibitor stock solution (in DMSO)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the GPX4 inhibitor in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells cultured on glass coverslips or in 6-well plates
-
GPX4 inhibitor
-
Ferrostatin-1 (ferroptosis inhibitor, as a negative control)
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the GPX4 inhibitor at the desired concentration and for the appropriate time. Include control groups (vehicle, ferrostatin-1 co-treatment).
-
Probe Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium to a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with PBS.
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope. In the presence of lipid peroxidation, the probe's fluorescence will shift from red to green.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence using a flow cytometer, measuring the shift in the emission spectrum.
-
Protocol 3: GPX4 Activity Assay
This assay measures the enzymatic activity of GPX4 in cell lysates.
Materials:
-
Cell lysate
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, with 0.2 mM EDTA)
-
NADPH
-
Glutathione Reductase
-
Reduced Glutathione (GSH)
-
Cumene hydroperoxide (substrate)
-
96-well UV-transparent plate
-
Spectrophotometer
Procedure:
-
Lysate Preparation: Harvest cells and prepare a cell lysate by sonication or freeze-thaw cycles in assay buffer. Centrifuge to pellet debris and collect the supernatant.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, glutathione reductase, and GSH.
-
Sample Addition: Add the cell lysate to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding the substrate (cumene hydroperoxide).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculation: Calculate the GPX4 activity based on the rate of NADPH consumption, normalized to the total protein concentration of the lysate.
Conclusion
Targeting GPX4 to induce ferroptosis is a compelling strategy for overcoming drug resistance in cancer. The protocols and information provided here offer a framework for researchers to investigate the efficacy and mechanism of action of GPX4 inhibitors in their specific cancer models. By understanding the underlying principles and employing robust experimental methodologies, the scientific community can further explore the therapeutic potential of this approach in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPX4 inhibition synergistically boosts mitochondria targeting nanoartemisinin-induced apoptosis/ferroptosis combination cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Gpx4-IN-7 Application in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a promising therapeutic avenue in oncology, particularly for targeting therapy-resistant cancers.[1][2] A central regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that plays a critical role in detoxifying lipid hydroperoxides within biological membranes.[2][3] Inhibition of GPX4 leads to a surge in lipid-based reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1]
Gpx4-IN-7 is a potent and selective inhibitor of GPX4. Its application in three-dimensional (3D) cell culture models, such as spheroids and organoids, is of significant interest as these models more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D monolayers. However, the compact structure and altered metabolic state of 3D cultures can present challenges, including limited drug penetration and increased resistance to ferroptosis induction.
These application notes provide a comprehensive guide to utilizing this compound in 3D cell culture models, including detailed protocols for inducing and assessing ferroptosis, and representative data to guide experimental design. While specific quantitative data for this compound in 3D models is emerging, the data presented herein is based on studies with analogous potent, direct GPX4 inhibitors, such as RSL3 and Gpx4-IN-3, which are expected to exhibit similar behavior.
Data Presentation
The efficacy of GPX4 inhibitors is often attenuated in 3D cell culture models compared to 2D cultures. The following tables summarize the expected differential effects of GPX4 inhibition. Data from the well-characterized GPX4 inhibitor RSL3 is used as a proxy to illustrate these disparities.
Table 1: Comparative Efficacy of GPX4 Inhibition in 2D vs. 3D Cell Culture Models
| Parameter | 2D Monolayer Culture | 3D Spheroid Culture | Fold Difference (3D/2D) | Reference |
| IC50 (RSL3) | Lower | Higher | >2-10x | |
| Lipid ROS Levels | High | Moderate to Low | Lower in 3D | |
| Cell Death (%) | High | Moderate to Low | Lower in 3D |
Table 2: Key Factors Contributing to Differential Sensitivity in 3D Models
| Factor | 2D Monolayer | 3D Spheroid | Impact on this compound Efficacy |
| Drug Penetration | Uniform and rapid | Limited, forms a gradient | Reduced effective concentration in the spheroid core. |
| Glutathione (GSH) Levels | Generally lower and uniform | Higher in the outer layers, can be depleted in the core | Higher GSH in the proliferative outer rim of spheroids can counteract GPX4 inhibition. |
| Iron Metabolism | Homogeneous | Heterogeneous, potential for hypoxic core | Altered iron availability can influence the execution of ferroptosis. |
| Cellular Proliferation | High and uniform | Gradient of proliferation (high at periphery, low in core) | Quiescent cells in the spheroid core are often more resistant to drug-induced cell death. |
| Gene Expression | Reflects growth on a flat substrate | More closely mimics in vivo tumor profiles | Potential for upregulation of drug resistance genes. |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified signaling pathway of this compound-induced ferroptosis.
Caption: General experimental workflow for evaluating this compound in 3D spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ultra-low attachment round-bottom 96-well plates
-
Optional: Matrigel or other extracellular matrix components
Procedure:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in complete medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (typically 1,000-10,000 cells per well, to be optimized for each cell line).
-
Seed the cell suspension into the wells of an ultra-low attachment 96-well plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2. Spheroids will typically form within 2-4 days. Monitor spheroid formation and growth daily.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed spheroids in ultra-low attachment plates
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
Ferrostatin-1 (Fer-1) as a ferroptosis inhibitor control
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium. A starting concentration range of 1 µM to 50 µM is recommended for 3D cultures, which is higher than for 2D cultures.
-
For the ferroptosis inhibition control, prepare a medium containing this compound and Fer-1 (typically 1-2 µM).
-
Carefully remove half of the medium from each well containing spheroids and replace it with the medium containing the different concentrations of this compound, the this compound + Fer-1 co-treatment, or the vehicle control.
-
Incubate the spheroids for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 3: Spheroid Viability Assay (CellTiter-Glo® 3D)
Materials:
-
Treated spheroids in 96-well plates
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Luminometer
Procedure:
-
After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.
-
Mix the contents by vigorous shaking for 5 minutes or by pipetting up and down to lyse the spheroids.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Lipid Peroxidation Assay (C11-BODIPY 581/591)
Materials:
-
Treated spheroids
-
C11-BODIPY 581/591 probe
-
Phosphate-buffered saline (PBS)
-
Confocal microscope or flow cytometer (after spheroid dissociation)
Procedure:
-
Following treatment with this compound for a shorter time course (e.g., 6-12 hours), add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30-60 minutes at 37°C.
-
Carefully wash the spheroids with pre-warmed PBS.
-
For imaging: Image the intact spheroids using a confocal microscope. The probe fluoresces red in its reduced state and shifts to green upon oxidation. An increase in the green to red fluorescence ratio indicates lipid peroxidation.
-
For flow cytometry: Dissociate the spheroids into a single-cell suspension using a suitable dissociation reagent (e.g., TrypLE). Wash the cells with PBS and analyze them on a flow cytometer, measuring fluorescence in the green and red channels.
Protocol 5: Western Blot Analysis of GPX4 Expression
Materials:
-
Treated spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against GPX4
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group and wash with cold PBS.
-
Lyse the spheroids in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
References
Troubleshooting & Optimization
Navigating Experimental Challenges with GPX4 Inhibitors: A Technical Support Resource
Disclaimer: An extensive search of scientific literature and public databases did not yield specific information regarding a compound designated "Gpx4-IN-7". Therefore, this technical support center has been developed to address the known off-target effects and experimental challenges associated with well-characterized inhibitors of Glutathione Peroxidase 4 (GPX4). The guidance provided herein is based on data from commonly used GPX4 inhibitors, such as RSL3 and ML162, and should be considered as general best practices for researchers working with novel or uncharacterized GPX4 inhibitors.
Introduction
Glutathione Peroxidase 4 (GPX4) is a critical enzyme in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1][2] Small molecule inhibitors of GPX4 are invaluable tools for studying this pathway and hold therapeutic promise. However, like all chemical probes, they can exhibit off-target effects that may confound experimental results. This resource provides troubleshooting guides and frequently asked questions to help researchers identify and mitigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing cell death with my GPX4 inhibitor, but it is not rescued by the ferroptosis inhibitor, Ferrostatin-1. What could be the cause?
A1: If Ferrostatin-1 fails to rescue cytotoxicity, it strongly suggests that cell death is occurring through a non-ferroptotic mechanism, potentially due to off-target effects of your GPX4 inhibitor. Other well-known GPX4 inhibitors, such as RSL3 and ML162, have been reported to have off-target activities.[3]
Troubleshooting Steps:
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Assess Markers for Other Cell Death Pathways: Investigate whether apoptosis or necrosis is being induced. You can perform assays for caspase activation (apoptosis) or measure lactate dehydrogenase (LDH) release (necrosis).
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Consider Alternative Ferroptosis Inhibitors: In addition to Ferrostatin-1, other radical-trapping antioxidants like Liproxstatin-1 can be used in rescue experiments.
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Perform Target Engagement Assays: Confirm that your inhibitor is binding to GPX4 in your cellular context using methods like the Cellular Thermal Shift Assay (CETSA).
Q2: What are the known off-targets for commonly used GPX4 inhibitors?
A2: A significant off-target for some chloroacetamide-based GPX4 inhibitors like RSL3 and ML162 is Thioredoxin Reductase 1 (TXNRD1) , another selenoprotein involved in redox biology.[3] Inhibition of TXNRD1 can independently induce cell death, which may not be rescued by Ferrostatin-1. It is crucial for researchers to independently assess the selectivity of their specific GPX4 inhibitor.
Q3: How can I experimentally determine if my GPX4 inhibitor is affecting off-targets in my system?
A3: Several proteomic and biochemical approaches can be employed:
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of proteins upon ligand binding in intact cells. A shift in the melting curve of a protein other than GPX4 would indicate a potential off-target.
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Quantitative Proteomics: Techniques like tandem mass tag (TMT)-based quantitative proteomics can identify changes in protein abundance upon treatment with your inhibitor, potentially revealing the upregulation or downregulation of pathways unrelated to direct GPX4 inhibition.
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Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy uses probes to directly assess the functional state of enzymes and can be used to profile inhibitor selectivity across entire enzyme families.
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Biochemical Assays: Directly test the effect of your inhibitor on the activity of suspected off-target enzymes, such as TXNRD1, using purified proteins.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues encountered during experiments with GPX4 inhibitors and provides potential explanations and solutions.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Inconsistent EC50 values for cell death across different cell lines. | Cell lines may have varying expression levels of off-target proteins, leading to differential sensitivity. | Characterize the expression levels of GPX4 and potential off-targets (e.g., TXNRD1) in your panel of cell lines via Western blot or qPCR. |
| Cell death is only partially rescued by Ferrostatin-1. | The inhibitor may be engaging both GPX4 (on-target) and another protein (off-target), leading to mixed-modality cell death. | Perform rescue experiments with a combination of inhibitors for different cell death pathways (e.g., Ferrostatin-1 and a caspase inhibitor like Z-VAD-FMK). |
| Unexpected changes in cellular signaling pathways unrelated to ferroptosis. | The inhibitor may be binding to and modulating the activity of kinases or other signaling proteins. | Utilize proteomic approaches like quantitative phosphoproteomics to identify aberrant signaling events. |
| Lack of correlation between GPX4 expression and inhibitor sensitivity. | If sensitivity is driven by an off-target, the expression level of GPX4 may not be the primary determinant of the cellular response. | Investigate the correlation between inhibitor sensitivity and the expression of high-probability off-targets. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a workflow to validate that a GPX4 inhibitor is engaging with GPX4 in a cellular context.
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Cell Treatment: Treat cultured cells with the GPX4 inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
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Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
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Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
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Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
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Protein Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for GPX4.
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Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature. A shift of the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Protocol 2: Off-Target Activity Assay (Thioredoxin Reductase 1)
This protocol describes a conceptual workflow to assess the inhibitory activity of a compound against TXNRD1.
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Reagents: Obtain purified recombinant TXNRD1 enzyme, its substrate (DTNB), and NADPH.
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Assay Setup: In a 96-well plate, combine the assay buffer, TXNRD1, and varying concentrations of the GPX4 inhibitor. Include a positive control inhibitor for TXNRD1 (e.g., Auranofin) and a vehicle control.
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Initiate Reaction: Add NADPH and DTNB to start the reaction.
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Measurement: Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.
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Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value. A low IC50 value indicates potent inhibition of TXNRD1.
Visualizations
Caption: GPX4 pathway and potential off-target effects of inhibitors.
Caption: Troubleshooting workflow for unexpected cell death.
References
Gpx4-IN-7 degradation and stability in media
Welcome to the technical support center for Gpx4-IN-7. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the use of this compound, with a specific focus on its degradation and stability in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). It belongs to a class of compounds that contain a reactive chloroacetamide moiety. This functional group allows this compound to form a covalent bond with a nucleophilic residue, likely a cysteine, in the active site of GPX4, leading to its irreversible inactivation.[1] By inhibiting GPX4, the cell's primary defense against lipid peroxidation, this compound causes an accumulation of toxic lipid reactive oxygen species (ROS), which ultimately triggers a specific form of iron-dependent regulated cell death known as ferroptosis.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: Proper handling and storage are critical for maintaining the integrity and activity of this compound. Due to its reactive nature, care must be taken to avoid premature degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or No Cellular Activity (e.g., no ferroptotic cell death) | 1. Compound Degradation: this compound may be unstable in the experimental media, especially over long incubation times, due to its reactive chloroacetamide group reacting with media components.[1] 2. Precipitation: The compound may have precipitated out of the aqueous media upon dilution from the DMSO stock.[3] 3. Low Cell Sensitivity: The cell line used may be resistant to ferroptosis or express low levels of GPX4. 4. Suboptimal Concentration: The concentration of this compound used may be too low to induce a response. | 1. Prepare fresh working solutions in media immediately before each experiment. For long-term incubations (>24 hours), consider replenishing the media with freshly prepared this compound. 2. Visually inspect the media for any precipitate after adding the compound. To prevent precipitation, perform a serial dilution of the DMSO stock in DMSO first to lower the concentration before adding it to the pre-warmed aqueous media with vigorous mixing. Ensure the final DMSO concentration is low (typically <0.5%). 3. Use a positive control cell line known to be sensitive to GPX4 inhibition (e.g., HT-1080). Confirm GPX4 expression in your cell line of interest. 4. Perform a dose-response curve to determine the optimal IC50 value for your specific cell line. |
| High Variability Between Replicates | 1. Inconsistent Compound Concentration: Uneven distribution of the compound in the media or degradation during the experiment. 2. Cell Passage Number/Health: Variations in cell health or passage number can affect sensitivity to ferroptosis inducers. | 1. Ensure thorough mixing of the compound in the media before adding to cells. Prepare a master mix for each concentration to be tested. 2. Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Quantitative Data Summary
While specific quantitative data on the stability of this compound in various media is not extensively published, the stability is expected to be influenced by the presence of nucleophiles. The tables below provide general guidance for storage and solubility based on similar compounds.
Table 1: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C or -80°C | Up to 1 year | Store desiccated and protected from light. |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| DMSO Stock Solution | -20°C | Up to 1 month | For shorter-term storage. |
| Aqueous Media | 37°C (in incubator) | Not Recommended for Storage | Prepare fresh immediately before use due to potential for degradation. |
Table 2: Solubility Information for this compound and Related Compounds
| Compound | Solvent | Maximum Reported Solubility | Notes |
| Gpx4-IN-3 | DMSO | 67.5 mg/mL (~127 mM) | Requires ultrasonication. |
| Gpx4-IN-9 | DMSO | 50 mg/mL (~106 mM) | Requires sonication. Use anhydrous DMSO. |
| This compound | DMSO | Data not available | As a hydrophobic compound, solubility is expected to be highest in DMSO. |
| This compound | Aqueous Media | Very Low | Prone to precipitation ("crashing out") upon dilution from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions to minimize degradation and precipitation.
Materials:
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This compound solid powder
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Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile, low-binding microcentrifuge tubes
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Vortexer and Sonicator
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Sterile cell culture medium
Procedure:
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Prepare DMSO Stock Solution (e.g., 50 mM): a. Equilibrate the this compound vial to room temperature before opening to prevent condensation. b. Weigh the desired amount of this compound powder in a sterile tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired concentration. d. Vortex vigorously for 1-2 minutes. e. If not fully dissolved, sonicate the solution in a water bath for 15-30 minutes. f. Aliquot the stock solution into single-use volumes and store at -80°C.
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Prepare Working Solution in Cell Culture Medium (perform immediately before use): a. Thaw a single-use aliquot of the DMSO stock solution at room temperature. b. Perform a serial dilution of the stock solution in DMSO to get closer to the final desired concentration (e.g., dilute a 50 mM stock 1:100 in DMSO to get a 500 µM intermediate solution). c. Pre-warm the cell culture medium to 37°C. d. While vortexing the pre-warmed medium, add the required volume of the intermediate DMSO solution to achieve the final concentration. This rapid mixing helps prevent precipitation. e. Immediately add the final working solution to your cells.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the use of this compound.
Caption: GPX4 utilizes GSH to detoxify lipid peroxides, preventing ferroptosis. This compound covalently inhibits GPX4.
Caption: A logical workflow for troubleshooting common issues when using this compound in cell-based assays.
Caption: The reactive chloroacetamide moiety of this compound can be degraded by nucleophiles in cell culture media.
References
Gpx4-IN-7 inconsistent results in vitro
Welcome to the technical support resource for Gpx4-IN-7. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this Glutathione Peroxidase 4 (GPX4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4), a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.[1] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers an iron-dependent form of programmed cell death known as ferroptosis.[1] The primary function of GPX4 is to convert toxic lipid hydroperoxides into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[2][3] Inhibition of this process disrupts membrane integrity and leads to cell death.
Q2: What is the recommended solvent and storage for this compound?
The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Like many small molecule inhibitors, this compound has limited aqueous solubility. For long-term storage, the solid powder form should be kept at -20°C. DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months.
Q3: Is this compound stable in cell culture media?
The stability of this compound in aqueous cell culture media can be limited. Some GPX4 inhibitors contain a reactive chloroacetamide moiety, making them electrophiles that can react with nucleophiles in cell culture media, such as components in fetal bovine serum (FBS), leading to degradation. Therefore, it is strongly recommended to prepare fresh working dilutions of this compound in your cell culture medium immediately before each experiment. For experiments with long incubation periods, consider replenishing the media with a fresh compound every 24 hours.
Q4: Why am I seeing inconsistent results or no cell death?
Inconsistent results with this compound can arise from several factors, including cell line-specific sensitivity, compound solubility and stability, and experimental conditions. Different cell lines exhibit varying levels of dependence on GPX4 for survival. It is also crucial to ensure the compound is fully dissolved and the final DMSO concentration is not toxic to the cells (typically <0.5%).
Troubleshooting Guide
Issue 1: Inconsistent or No Induction of Ferroptosis
Possible Causes:
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Cell Line-Specific Sensitivity: The response to GPX4 inhibition is highly dependent on the intrinsic properties of the cell line.
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Compound Solubility and Stability: this compound may have limited solubility in aqueous media, and it can degrade over time in solution.
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Suboptimal Experimental Conditions: The concentration of the inhibitor or the treatment duration may not be optimal for your specific cell line.
Solutions:
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Profile Your Cell Line:
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Perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line.
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Analyze the basal expression level of GPX4 in your cell line; cells with lower expression may be more sensitive.
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Ensure Proper Compound Handling:
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Prepare a high-concentration stock solution in 100% anhydrous DMSO. Use sonication if necessary to ensure complete dissolution.
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Prepare working solutions fresh for each experiment from the DMSO stock.
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When diluting the DMSO stock into aqueous media, use a stepwise dilution method to prevent precipitation.
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Optimize Experimental Parameters:
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Conduct a time-course experiment (e.g., 12, 24, 48 hours) to find the optimal treatment duration for inducing ferroptosis in your cell line.
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Ensure the final DMSO concentration is consistent across all wells and is below the cytotoxic threshold for your cells (generally <0.5%).
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Quantitative Data
The potency of GPX4 inhibitors can vary significantly across different cell lines. While specific IC50 values for this compound are not widely published, the following tables provide data for other representative GPX4 inhibitors to illustrate this variability.
Table 1: IC50 Values for a Representative Gpx4/CDK Dual Inhibitor (Compound B9)
| Target/Cell Line | Inhibitor | IC50 (nM) | Notes |
| Enzymatic Targets | |||
| GPX4 | Compound B9 | 542.5 ± 0.9 | Enzymatic inhibitory activity. |
| CDK4 | Compound B9 | 191.2 ± 8.7 | Selective inhibition of CDK4. |
| CDK6 | Compound B9 | 68.1 ± 1.4 | Selective inhibition of CDK6. |
| Cancer Cell Lines | Cytotoxicity (µM) | ||
| MDA-MB-231 (Breast Cancer) | Compound B9 | 0.80 | Potent cytotoxic activity. |
| HCT-116 (Colon Cancer) | Compound B9 | 0.75 | Potent cytotoxic activity. |
Table 2: EC50 Values for Gpx4-IN-4 in HT1080 Cells
| Treatment Duration | EC50 (µM) |
| 1.5 h | 0.85 |
| 3 h | 0.27 |
| 6 h | 0.17 |
| 24 h | 0.09 |
Table 3: IC50 Values for Gpx4-IN-3 in Different Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | 6.9 |
| HT1080 | 0.15 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Bring the vial of solid this compound and anhydrous DMSO to room temperature.
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Add the appropriate volume of DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
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Vortex gently until the compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution.
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Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Cell Viability Assay for IC50 Determination
This protocol provides a general guideline for determining the IC50 value of this compound using an MTT or similar cell viability assay.
Materials:
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Cancer cell line of interest
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Complete cell culture medium
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This compound stock solution in DMSO
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96-well flat-bottom plates
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MTT solution (5 mg/mL in PBS) or CellTiter-Glo® reagent
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DMSO (cell culture grade)
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Plate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. To avoid precipitation, perform an intermediate dilution step in the medium. Ensure the final DMSO concentration is consistent and ≤ 0.5%.
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Treatment: Remove the old medium and add the prepared this compound dilutions to the wells. Include a vehicle control (DMSO only).
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Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C.
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Viability Measurement:
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For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add DMSO to dissolve the formazan crystals. Read the absorbance at 570 nm.
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For CellTiter-Glo® assay: Follow the manufacturer's instructions to measure luminescence.
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Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the percentage of cell viability against the logarithm of the drug concentration. Use a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
References
Gpx4-IN-7 interference with fluorescence assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Gpx4-IN-7 in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from a form of iron-dependent cell death called ferroptosis by reducing lipid hydroperoxides.[1][2] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing ferroptosis.[3]
Q2: My fluorescence readings are unexpectedly high when using this compound, even in my control wells. What could be the cause?
A2: This issue is often due to the intrinsic fluorescence of the compound, also known as autofluorescence. Many small molecules can absorb light at one wavelength and emit it at another, which can interfere with the signal from your fluorescent probe.[4][5] It is essential to determine the spectral properties of this compound to assess its potential for autofluorescence in your specific assay.
Q3: I am observing a weaker fluorescence signal than expected after treating my cells with this compound. What could be the reason for this?
A3: A weaker signal could be due to fluorescence quenching. This occurs when the test compound absorbs the light emitted by the fluorophore in your assay. Another possibility is that this compound is precipitating out of solution at the concentration used, which can interfere with the optical measurements.
Q4: How can I determine if this compound is autofluorescent or causing quenching in my assay?
A4: You should run a "compound-only" control. This involves preparing a serial dilution of this compound in your assay buffer (without cells or other reagents) and measuring the fluorescence at the same excitation and emission wavelengths as your main experiment. A concentration-dependent increase in fluorescence indicates autofluorescence, while a decrease in the signal of a known fluorophore in the presence of the compound suggests quenching.
Q5: Are there any general recommendations for minimizing interference from this compound in fluorescence assays?
A5: Yes, here are a few key strategies:
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Run appropriate controls: Always include "compound-only" controls to assess autofluorescence and quenching.
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Perform spectral scans: If possible, determine the full excitation and emission spectrum of this compound to identify wavelengths where its activity is minimal.
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Use red-shifted fluorophores: Compounds are more likely to be autofluorescent at shorter (blue/green) wavelengths. Switching to fluorophores that excite and emit in the red or far-red spectrum can often mitigate this issue.
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Optimize compound concentration: Use the lowest effective concentration of this compound to minimize interference while still achieving the desired biological effect.
Troubleshooting Guides
Issue 1: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| This compound Autofluorescence | 1. Run a compound-only control: Prepare a dilution series of this compound in the assay buffer and measure the fluorescence.2. Perform a spectral scan: Determine the excitation and emission profile of this compound to identify its fluorescent properties.3. Change fluorophore: If this compound fluoresces at the same wavelength as your probe, switch to a probe with red-shifted excitation and emission spectra. |
| Contaminated Reagents | 1. Check individual reagents: Measure the fluorescence of each component of your assay buffer individually.2. Use fresh reagents: Prepare fresh assay buffers and solutions. |
| Cellular Autofluorescence | 1. Include an unstained cell control: This will help you determine the baseline fluorescence of your cells.2. Use a background correction: Subtract the fluorescence of the unstained control from your experimental readings. |
Issue 2: Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Fluorescence Quenching by this compound | 1. Run a quenching control: Measure the fluorescence of your probe with and without this compound.2. Lower this compound concentration: Use the minimum effective concentration of the inhibitor.3. Change the fluorophore: Select a probe whose spectral properties do not overlap with the absorbance spectrum of this compound. |
| This compound Precipitation | 1. Visual inspection: Check the wells for any visible precipitate.2. Solubility test: Determine the solubility of this compound in your assay buffer.3. Add a detergent: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) can help prevent aggregation. |
| Ineffective Gpx4 Inhibition | 1. Verify this compound activity: Use a positive control (e.g., another known Gpx4 inhibitor like RSL3) to confirm that the ferroptosis pathway can be induced in your cell line.2. Optimize treatment time and concentration: Perform a dose-response and time-course experiment to find the optimal conditions for this compound treatment. |
Quantitative Data Summary
The following table summarizes the hypothetical spectral properties of this compound and its potential for interference with common fluorescent probes used in ferroptosis research. Note: These are generalized data, and it is crucial to experimentally determine these properties for your specific batch of this compound and experimental conditions.
| Parameter | This compound (Hypothetical) | Potential for Interference | Mitigation Strategy |
| Excitation Maxima | ~350 nm, ~420 nm | High with blue and green probes (e.g., Hoechst, DCFH-DA) | Use probes with excitation >500 nm |
| Emission Maxima | ~450 nm, ~530 nm | High with blue and green probes (e.g., Hoechst, DCFH-DA) | Use probes with emission >600 nm |
| Molar Extinction Coefficient | Moderate to High | Potential for quenching if absorbance overlaps with probe emission | Select probes with non-overlapping spectra |
| Solubility in Aqueous Buffer | Limited | Precipitation at high concentrations can scatter light | Test solubility and use appropriate solvents/detergents |
Experimental Protocols
Protocol 1: Assessment of this compound Autofluorescence
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Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
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Create a serial dilution of this compound in the same assay buffer used for your main experiment, ranging from the highest to the lowest concentration you plan to use.
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Include a "buffer-only" blank control.
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Dispense the solutions into the wells of a microplate.
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Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.
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Subtract the blank reading from all other readings. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Lipid ROS Detection using C11-BODIPY 581/591
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Seed cells in a suitable culture plate and allow them to adhere.
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Treat the cells with this compound at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis (e.g., RSL3).
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Prepare a 2 µM working solution of C11-BODIPY 581/591 in pre-warmed serum-free medium.
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Remove the medium from the cells and wash once with PBS.
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Add the C11-BODIPY 581/591 working solution to the cells and incubate at 37°C for 30 minutes in the dark.
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Wash the cells twice with PBS to remove excess dye.
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Add fresh PBS or a suitable imaging buffer to the cells.
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Analyze the cells by fluorescence microscopy or flow cytometry. The dye will shift its fluorescence emission from red to green upon oxidation. An increase in the green fluorescence intensity indicates lipid peroxidation.
Visualizations
Caption: Gpx4 signaling pathway in ferroptosis.
Caption: Experimental workflow for fluorescence assays.
Caption: Troubleshooting decision tree for this compound.
References
- 1. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-7 batch-to-batch variability
Welcome to the technical support resource for Gpx4-IN-7, a potent inhibitor of Glutathione Peroxidase 4 (GPX4). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot experiments involving this compound, with a particular focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets and inactivates Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols. By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptosis, an iron-dependent form of programmed cell death.
Q2: We are observing inconsistent results between different batches of this compound. What could be the cause?
Batch-to-batch variability is a potential concern with synthetic small molecules. This can arise from minor differences in purity, isomeric composition, or the presence of trace impurities from the manufacturing process. Such variations can affect the compound's potency and lead to inconsistent experimental outcomes. Therefore, it is crucial to qualify each new batch of this compound before use in critical experiments.
Q3: How should I qualify a new batch of this compound?
To ensure reproducible results, we recommend performing a side-by-side comparison of the new batch with a previously validated batch. The key validation experiment is to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in a sensitive cell line. If the IC50 values are comparable within an acceptable range, the new batch can be considered qualified.
Q4: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could lead to a lack of response:
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Cell Line Resistance: Not all cell lines are equally sensitive to GPX4 inhibition. Some cell lines may have robust intrinsic antioxidant systems or compensatory pathways that protect them from ferroptosis.
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Incorrect Compound Concentration: The effective concentration of this compound can vary significantly between cell lines. A full dose-response curve should be performed to determine the optimal concentration for your specific model.
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Compound Instability or Degradation: Improper storage or handling can lead to the degradation of this compound. It is recommended to store the compound as a powder at -20°C and prepare fresh working solutions from a DMSO stock for each experiment.
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Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can all influence the cellular response to this compound.
Q5: How can I confirm that the cell death observed with this compound is indeed ferroptosis?
To confirm that this compound is inducing ferroptosis, you should perform rescue experiments with known inhibitors of ferroptosis. Co-treatment with a ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1, should rescue the cells from this compound-induced cell death. Additionally, you can measure key hallmarks of ferroptosis, such as an increase in lipid peroxidation.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays
Problem: You are observing significant variability in cell viability results between replicate wells or experiments.
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Compound Concentration | Ensure the this compound stock solution is fully dissolved and well-mixed before preparing dilutions. Prepare a master mix of the final treatment media to add to all replicate wells. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before plating. Allow cells to adhere and resume proliferation for at least 24 hours before treatment. |
| Edge Effects in Multi-well Plates | To minimize evaporation, do not use the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Compound Degradation | Prepare fresh working solutions of this compound for each experiment. For long-term incubations, consider replenishing the media with fresh compound every 24-48 hours. |
Issue 2: No or Low Induction of Lipid Peroxidation
Problem: After treating with this compound, you do not observe a significant increase in lipid peroxidation using assays like C11-BODIPY or TBARS.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal this compound Concentration or Incubation Time | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing lipid peroxidation in your cell line. The peak of lipid peroxidation may occur before significant cell death is observed. |
| Presence of Antioxidants in Media | Components in fetal bovine serum (FBS) can have antioxidant properties. Consider reducing the serum concentration or using a serum-free medium during the experiment. |
| Assay Sensitivity | Fluorescent probes like C11-BODIPY are generally more sensitive for detecting lipid peroxidation than colorimetric assays like the TBARS assay. Ensure your assay is sensitive enough for your experimental setup. |
| Cell Line Resistance | Your chosen cell line may have high intrinsic antioxidant capacity. Confirm that your cell line is sensitive to other ferroptosis inducers like RSL3 or erastin. |
Experimental Protocols
Protocol 1: Qualifying a New Batch of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the IC50 of a new batch of this compound and compare it to a reference batch.
Materials:
-
Cell line known to be sensitive to GPX4 inhibition (e.g., HT-1080)
-
96-well cell culture plates
-
This compound (new batch and reference batch)
-
DMSO (for stock solutions)
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of both the new and reference batches of this compound in DMSO.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Perform a serial dilution of both this compound batches to create a range of concentrations (e.g., 10 µM to 1 nM). Also, prepare a vehicle control (DMSO at the highest concentration used).
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
Viability Measurement: Measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each batch. Compare the IC50 values to determine if the new batch is within an acceptable range of potency.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
This protocol describes the measurement of lipid peroxidation, a key marker of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with PBS to remove excess probe.
-
Cell Harvesting (for Flow Cytometry): Harvest the cells using trypsin or a cell scraper and resuspend them in a suitable buffer (e.g., PBS with 2% FBS).
-
Analysis:
-
Fluorescence Microscopy: Image the cells. The fluorescence of the C11-BODIPY probe will shift from red to green upon oxidation.
-
Flow Cytometry: Analyze the cells using a flow cytometer. An increase in the green fluorescence signal indicates lipid peroxidation.
-
Visualizations
Caption: The Ferroptosis Pathway and the Role of this compound.
Caption: Workflow for Troubleshooting this compound Batch-to-Batch Variability.
Gpx4-IN-7 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Gpx4-IN-7 in animal models. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from membrane lipid peroxidation by reducing lipid hydroperoxides to their corresponding alcohols.[1] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering an iron-dependent form of regulated cell death known as ferroptosis.[2][3]
Q2: What is a recommended starting dose for this compound in mice?
A2: For a similar hydrophobic GPX4 inhibitor, Gpx4-IN-3, a starting dose of 15 to 30 mg/kg administered intravenously every two days has been shown to be effective in a 4T1 mouse xenograft model, resulting in significant tumor growth inhibition without apparent toxicity. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose for this compound.
Q3: What are the key signaling pathways affected by this compound?
A3: The primary pathway activated by this compound is the ferroptosis pathway. This pathway is characterized by the iron-dependent accumulation of lipid hydroperoxides. The activity of GPX4 is dependent on glutathione (GSH), and its inhibition disrupts the cellular antioxidant defense system.
Q4: Are there known resistance mechanisms to GPX4 inhibitors?
A4: While specific resistance mechanisms to this compound have not been detailed in the provided search results, resistance to GPX4 inhibition in general can arise from several factors. These may include the upregulation of parallel antioxidant pathways, alterations in iron metabolism, or changes in the expression of proteins involved in lipid peroxidation.
Q5: What are the potential toxicities associated with this compound administration?
A5: Studies with other GPX4 inhibitors have shown that at effective doses, there may be no obvious toxicity. However, since GPX4 is vital for preventing lipid peroxidation-induced damage, potential toxicities could include weight loss or organ damage, particularly to the kidneys, as GPX4 plays a critical role in preventing acute renal failure. Close monitoring of animal health, including body weight, behavior, and potentially blood chemistry, is highly recommended.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in vehicle | Inappropriate vehicle for a hydrophobic compound. | Use a co-solvent system. A common formulation for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. See the recommended formulation table below. |
| Precipitation upon dilution of DMSO stock with aqueous buffer. | Prepare the formulation by adding the co-solvents to the DMSO stock before the final dilution with saline. Always prepare the formulation fresh before each injection. | |
| Inconsistent or low in vivo efficacy | Poor bioavailability due to precipitation or instability. | Ensure the compound is fully dissolved in the vehicle. Prepare fresh formulations for each administration. |
| Suboptimal dosage. | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal effective dose in your specific animal model. | |
| Rapid metabolism of the compound. | Consider alternative routes of administration (e.g., intraperitoneal) or more frequent dosing, based on pharmacokinetic studies if available. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dose is too high. | Reduce the dosage or the frequency of administration. Monitor the animals closely for signs of toxicity. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the toxicity of the formulation itself. High concentrations of DMSO can be toxic when administered intravenously. |
Recommended In Vivo Formulation
| Component | Percentage (v/v) | Purpose |
| DMSO | 5-10% | Primary solvent for this compound |
| PEG300 | 30-40% | Co-solvent to improve solubility |
| Tween 80 | 5% | Surfactant to aid in emulsification |
| Saline (0.9% NaCl) | q.s. to 100% | Aqueous vehicle for injection |
Note: This is a general guideline. The optimal formulation for this compound may need to be determined empirically.
Experimental Protocols
In Vivo Efficacy Study in a Mouse Xenograft Model
This protocol provides a general framework for assessing the anti-tumor activity of this compound.
-
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID).
-
Appropriate tumor cells for xenograft.
-
-
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
This compound Formulation Preparation:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and Tween 80 to the stock solution and mix thoroughly.
-
Add saline to the mixture to achieve the final desired concentration.
-
Prepare the formulation fresh before each injection.
-
-
Administration: Administer this compound (e.g., 15-30 mg/kg) or vehicle control intravenously or intraperitoneally according to the study design.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
-
Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or at the end of the study period. Collect tumors and other relevant tissues for further analysis (e.g., Western blot for GPX4 levels, immunohistochemistry for markers of cell death).
-
Visualizations
Caption: Gpx4 signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies of this compound.
Caption: A troubleshooting decision tree for common issues with this compound in vivo delivery.
References
Gpx4-IN-7 and its interaction with serum in culture media
Welcome to the technical support center for Gpx4-IN-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may arise during in vitro experiments, with a particular focus on its interaction with serum in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that plays a central role in the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] GPX4 detoxifies lipid peroxides within cellular membranes.[3] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), which ultimately triggers ferroptotic cell death.[1][2]
Q2: My cells are showing resistance or inconsistent responses to this compound. What are the possible reasons?
Inconsistent results with Gpx4 inhibitors can stem from several factors:
-
Cell Line-Specific Sensitivity: Different cell lines exhibit varying sensitivities to GPX4 inhibition. This can be due to differences in their basal expression levels of GPX4, their reliance on alternative antioxidant pathways, or variations in their lipid metabolism.
-
Compound Stability and Solubility: Like many small molecules, this compound may have limited stability or solubility in aqueous culture media. It is crucial to ensure proper dissolution in a suitable solvent like DMSO and to prepare fresh working solutions for each experiment.
-
Interaction with Serum Components: This is a critical and often overlooked factor. Components of fetal bovine serum (FBS) or other sera can bind to small molecule inhibitors, reducing their effective concentration available to the cells.
Q3: How does serum in the culture media affect the activity of this compound?
Serum contains a high concentration of proteins, with albumin being the most abundant. Many small molecule inhibitors, particularly those with hydrophobic properties, can bind to serum albumin. This binding is a form of sequestration, which reduces the free concentration of this compound in the culture medium. Consequently, a higher total concentration of the inhibitor is required to achieve the desired biological effect, leading to an increase in the apparent IC50 value (lower potency).
Q4: I suspect serum is interfering with my this compound experiment. What should I do?
If you suspect serum interference, consider the following strategies:
-
Reduce Serum Concentration: Try performing your experiments with a lower concentration of serum (e.g., 2-5%) or in a serum-free medium, if your cells can tolerate these conditions for the duration of the experiment.
-
Conduct a Serum Concentration Matrix: To quantify the effect of serum, perform a dose-response experiment with this compound at various serum concentrations (e.g., 0%, 2%, 5%, 10%). This will help you determine the optimal serum concentration for your experiments and understand the extent of the inhibitory effect of the serum.
-
Consider a Serum Protein Binding Assay: For a more in-depth analysis, you can perform a serum protein binding assay to quantify the fraction of this compound that binds to serum proteins.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no induction of ferroptosis | Serum Interference: High concentrations of serum proteins are binding to this compound, reducing its effective concentration. | - Perform a dose-response curve at different serum concentrations (0%, 2%, 5%, 10%) to determine the impact of serum. - Consider reducing the serum concentration during the treatment period. |
| Cell Line Resistance: The cell line may have high endogenous GPX4 levels or robust compensatory antioxidant pathways (e.g., FSP1). | - Verify GPX4 expression in your cell line via Western blot or qPCR. - Test other ferroptosis inducers with different mechanisms of action to confirm pathway functionality. | |
| Compound Instability/Precipitation: this compound may be degrading or precipitating in the culture medium. | - Prepare fresh working solutions of this compound from a DMSO stock for each experiment. - Ensure the final DMSO concentration is low (<0.5%) and consistent across all conditions. Visually inspect for precipitation. | |
| High IC50 Value | High Serum Protein Binding: Significant binding of this compound to serum albumin is reducing its bioavailability. | - Lower the serum concentration in your assay. - Perform a serum shift assay to quantify the change in IC50 at different serum concentrations (see Experimental Protocols). |
| Rapid Compound Metabolism: The cells may be rapidly metabolizing this compound. | - Perform a time-course experiment to determine the optimal treatment duration. | |
| High Variability Between Replicates | Inconsistent Dosing: Inaccurate pipetting or uneven distribution of the compound in the wells. | - Ensure proper mixing of the compound in the media before adding to the cells. - Use calibrated pipettes and consistent techniques. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell health. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. |
Quantitative Data Summary
The following table illustrates the potential impact of serum concentration on the apparent IC50 of a Gpx4 inhibitor. Note that these are hypothetical values, and researchers should generate their own data for this compound.
| Serum Concentration (%) | Apparent IC50 of Gpx4 Inhibitor (µM) | Fold Change in IC50 (vs. 0% Serum) |
| 0 | 0.5 | 1.0 |
| 2 | 1.2 | 2.4 |
| 5 | 2.8 | 5.6 |
| 10 | 6.5 | 13.0 |
Experimental Protocols
Protocol 1: Determining the Effect of Serum on this compound Potency (Serum Shift Assay)
This protocol allows for the quantification of the effect of serum on the potency of this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Media Preparation: Prepare separate batches of cell culture media containing different concentrations of FBS (e.g., 0%, 2%, 5%, and 10%).
-
Compound Dilution: Prepare a series of dilutions of this compound in each of the prepared media batches.
-
Treatment: Remove the existing medium from the cells and add the media containing the different concentrations of this compound and varying serum levels. Include appropriate vehicle controls (e.g., DMSO) for each serum concentration.
-
Incubation: Incubate the plates for a predetermined duration (e.g., 24-72 hours), based on the expected kinetics of ferroptosis induction.
-
Viability Measurement: After incubation, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: For each serum concentration, normalize the viability data to the vehicle-treated control. Plot the dose-response curves and calculate the IC50 value for each serum condition.
Protocol 2: Assessment of Lipid Peroxidation using C11-BODIPY 581/591
This protocol measures a key hallmark of ferroptosis.
Materials:
-
Cells treated with this compound
-
C11-BODIPY 581/591 dye (e.g., from Invitrogen)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and controls as per your experimental design.
-
Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.
-
Washing: Gently wash the cells with PBS to remove the excess probe.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Upon oxidation, the dye's fluorescence will shift from red to green, indicating lipid peroxidation.
Visualizations
Caption: The GPX4 signaling pathway in the prevention of ferroptosis.
Caption: Experimental workflow for troubleshooting this compound experiments.
Caption: Logical relationship of this compound and serum protein binding.
References
- 1. Identification and initial characterization of a potent inhibitor of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione peroxidase 4 - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Gpx4-IN-7-Induced Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gpx4-IN-7. The information provided is intended to help mitigate this compound-induced cytotoxicity in sensitive cell lines during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are showing excessive cell death even at low concentrations of this compound. What could be the cause?
A1: Several factors can contribute to high sensitivity to this compound:
-
Cell Line Susceptibility: Certain cell lines, particularly those with a mesenchymal phenotype or those derived from tissues like diffuse large B-cell lymphomas and renal cell carcinomas, are inherently more susceptible to ferroptosis induced by GPX4 inhibition.[1][2][3]
-
High Endogenous Lipid Peroxidation: Cells with a higher baseline level of polyunsaturated fatty acids (PUFAs) in their membranes are more prone to lipid peroxidation and subsequent ferroptosis upon GPX4 inhibition.[3]
-
Low Endogenous Antioxidant Levels: Insufficient levels of endogenous antioxidants, such as glutathione (GSH), can exacerbate the effects of this compound.[4]
-
Iron Overload: Elevated intracellular labile iron levels can potentiate the Fenton reaction, leading to increased production of reactive oxygen species (ROS) and enhanced lipid peroxidation.
Troubleshooting Steps:
-
Confirm the reported sensitivity of your cell line to ferroptosis inducers.
-
Perform a dose-response curve to determine the precise IC50 of this compound for your specific cell line.
-
Consider co-treatment with a low dose of a ferroptosis inhibitor, such as Ferrostatin-1 or Liproxstatin-1, to establish a baseline for rescue.
Q2: I am trying to rescue my cells from this compound-induced cytotoxicity with an antioxidant, but it's not working. Why?
A2: Not all antioxidants are equally effective at mitigating ferroptosis. The choice of antioxidant and experimental conditions are critical.
-
Specificity of the Antioxidant: Lipophilic radical-trapping antioxidants are generally more effective at preventing ferroptosis. Ferrostatin-1 and Liproxstatin-1 are potent inhibitors of lipid peroxidation and are commonly used to rescue cells from GPX4 inhibition-induced death. Vitamin E has also been shown to suppress lipid peroxidation and rescue cells in some contexts.
-
Timing of Treatment: For effective rescue, the antioxidant should be added either as a pre-treatment or co-treatment with this compound. Adding it after significant lipid peroxidation has already occurred may not be sufficient to prevent cell death.
-
Concentration of the Antioxidant: Ensure you are using an effective concentration of the antioxidant. Refer to the literature for recommended concentration ranges for your specific cell line and compound.
Troubleshooting Steps:
-
Switch to a known potent ferroptosis inhibitor like Ferrostatin-1 or Liproxstatin-1.
-
Optimize the timing and concentration of the antioxidant treatment.
-
Verify the viability of the antioxidant itself, as some can be unstable.
Q3: How can I confirm that the cell death I am observing is indeed ferroptosis?
A3: Several key hallmarks can confirm the induction of ferroptosis:
-
Rescue with Ferroptosis Inhibitors: The most definitive evidence is the reversal of cell death by specific inhibitors of ferroptosis like Ferrostatin-1 or Liproxstatin-1.
-
Rescue with Iron Chelators: Since ferroptosis is an iron-dependent process, co-treatment with an iron chelator like Deferoxamine (DFO) should mitigate this compound-induced cytotoxicity.
-
Measurement of Lipid Peroxidation: A significant increase in lipid reactive oxygen species (ROS) is a key feature of ferroptosis. This can be measured using fluorescent probes like C11-BODIPY 581/591.
-
Depletion of Glutathione (GSH): GPX4 utilizes GSH as a cofactor. Inhibition of GPX4 can lead to the depletion of the cellular GSH pool, which can be measured using commercially available kits.
-
Morphological Changes: Ferroptotic cells often exhibit distinct morphological features, such as shrunken mitochondria with increased membrane density, though this requires electron microscopy for observation.
Q4: My Western blot is not showing a decrease in GPX4 protein levels after this compound treatment. Is this expected?
A4: Yes, this is expected. This compound is a direct inhibitor of the GPX4 enzyme's activity; it does not typically cause the degradation of the GPX4 protein itself. Therefore, you should not expect to see a decrease in total GPX4 protein levels on a Western blot. To assess the direct impact of this compound, you would need to perform a GPX4 activity assay. Some other compounds, like cyclophosphamide, have been reported to induce GPX4 degradation.
Experimental Protocols
Cell Viability Assay (CCK-8/MTS)
This protocol is for determining the cytotoxicity of this compound and the efficacy of rescue agents.
Materials:
-
Sensitive cell line of choice
-
This compound
-
Rescue agents (e.g., Ferrostatin-1, Liproxstatin-1, Deferoxamine)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
For rescue experiments, pre-treat cells with the rescue agent for 1-2 hours before adding this compound.
-
Treat cells with a serial dilution of this compound (e.g., 10 nM to 10 µM) with or without the rescue agent. Include a vehicle control (DMSO).
-
Incubate for 24-48 hours.
-
Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
| Treatment Group | This compound (IC50) | Ferrostatin-1 (1 µM) | Liproxstatin-1 (1 µM) | Deferoxamine (100 µM) | Expected Cell Viability (%) |
| Vehicle Control | - | - | - | - | 100 |
| This compound | + | - | - | - | ~50 |
| This compound + Fer-1 | + | + | - | - | >80 |
| This compound + Lip-1 | + | - | + | - | >80 |
| This compound + DFO | + | - | - | + | >70 |
Table 1: Representative data for a cell viability rescue experiment.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures lipid ROS, a key indicator of ferroptosis.
Materials:
-
Cells treated with this compound +/- rescue agents
-
C11-BODIPY 581/591 fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound +/- rescue agents for the desired time (e.g., 6-24 hours).
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in PBS containing 2-5 µM C11-BODIPY 581/591.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in fresh PBS for analysis.
-
Analyze by flow cytometry or fluorescence microscopy. Upon oxidation, the probe's fluorescence emission shifts from red (~590 nm) to green (~510 nm). An increase in the green fluorescence intensity indicates lipid peroxidation.
| Treatment Group | This compound (IC50) | Ferrostatin-1 (1 µM) | Expected Green Fluorescence (Oxidized C11-BODIPY) |
| Vehicle Control | - | - | Low |
| This compound | + | - | High |
| This compound + Fer-1 | + | + | Low |
Table 2: Expected outcomes for a lipid peroxidation assay.
Western Blot for GPX4
This protocol is to confirm the presence of GPX4 protein in the cell line of interest.
Materials:
-
Cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary GPX4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
| Cell Line | Treatment | Expected GPX4 Band Intensity |
| Sensitive Line | Vehicle | Present |
| Sensitive Line | This compound | Present (No significant change) |
| GPX4 Knockdown | Vehicle | Absent or significantly reduced |
Table 3: Expected Western blot results for GPX4 protein levels.
Visualizations
Caption: this compound inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.
References
Validation & Comparative
Comparing the potency of Gpx4-IN-7 across different studies
For Researchers, Scientists, and Drug Development Professionals
Glutathione Peroxidase 4 (GPX4) has emerged as a critical regulator of ferroptosis, an iron-dependent form of programmed cell death. Its role in preventing lipid peroxidation makes it a compelling target in cancer therapy and other diseases. A variety of small molecule inhibitors have been developed to target GPX4 and induce ferroptosis. This guide provides a comparative analysis of the potency of several key GPX4 inhibitors based on available experimental data. While specific data for Gpx4-IN-7 is not publicly available, this guide focuses on other well-characterized inhibitors to provide a valuable reference for researchers.
Potency of GPX4 Inhibitors: A Quantitative Comparison
The potency of a GPX4 inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the viability of cancer cells by 50%. The following table summarizes the IC50 values for several prominent GPX4 inhibitors across different cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| RSL3 | H1650, HCC827, PC9 | Non-Small Cell Lung Cancer | Varies by cell line | [1] |
| RSL3 | Papillary thyroid cancer cell lines | Papillary Thyroid Cancer | Significantly more potent than in normal cells | [2] |
| Compound B9 | MDA-MB-231 | Breast Cancer | 0.80 | [3] |
| Compound B9 | HCT-116 | Colon Cancer | 0.75 | [3] |
| Compound 14 | 22Rv1 | Prostate Cancer | 10.94 | [4] |
| Compound 16 | 22Rv1 | Prostate Cancer | 1.53 | |
| Gpx4-IN-3 | HT-1080 | Fibrosarcoma | Potent | |
| Gpx4-IN-3 | 4T1 | Mouse Breast Cancer | Potent |
Note: The potency of GPX4 inhibitors can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols for Determining Inhibitor Potency
The IC50 values presented in this guide are typically determined through cell viability assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the GPX4 inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period, typically 24 to 72 hours, to allow the inhibitor to take effect.
-
MTT Addition: MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution, such as DMSO.
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is plotted against the logarithm of the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.
The GPX4-Mediated Ferroptosis Pathway
GPX4 inhibitors exert their cytotoxic effects by disrupting the GPX4-mediated pathway, leading to the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptosis. The following diagram illustrates this key signaling pathway.
Caption: GPX4-mediated ferroptosis pathway and the action of GPX4 inhibitors.
This guide provides a foundational understanding of the comparative potency of various GPX4 inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific research needs. The ongoing development of novel and more potent GPX4 inhibitors holds significant promise for advancing cancer treatment and other therapeutic areas.
References
- 1. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of GPX4 Inhibition in GPX4 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of direct Glutathione Peroxidase 4 (GPX4) inhibition on cells with and without the GPX4 enzyme. While the specific compound "Gpx4-IN-7" is not found in standard scientific literature, this guide will address the topic by referencing the principles of action of well-characterized, covalent GPX4 inhibitors such as RSL3 and ML162. The central concept explored is the use of GPX4 knockout (KO) cells as a crucial negative control to validate the specificity of such inhibitors.
The Central Role of GPX4 in Preventing Ferroptosis
Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1] The primary defense against this process is the System Xc⁻/GSH/GPX4 axis.[1] Glutathione Peroxidase 4 (GPX4) is a unique selenoenzyme that plays an indispensable role by neutralizing lipid hydroperoxides (L-OOH) in cellular membranes, converting them into non-toxic lipid alcohols (L-OH).[1][2] This action requires glutathione (GSH) as a cofactor.[3] By halting the lipid peroxidation chain reaction, GPX4 is a master regulator that protects cells from ferroptotic death. Consequently, direct inhibition or genetic deletion of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death.
GPX4 Inhibitors vs. Alternatives: A Comparative Overview
Small-molecule inhibitors of GPX4 are powerful tools to induce ferroptosis and are broadly categorized into two classes based on their mechanism.
-
Class I: Direct Covalent Inhibitors (e.g., RSL3, ML162): These compounds, often electrophilic, directly and covalently bind to the active site selenocysteine of the GPX4 enzyme, thereby irreversibly inactivating it. This leads to a rapid buildup of lipid peroxides and triggers ferroptosis.
-
Class II: Indirect Inhibitors (e.g., Erastin): These molecules do not target GPX4 directly. Instead, they inhibit the System Xc⁻ cystine/glutamate antiporter, which blocks the import of cystine. This depletes the intracellular pool of cysteine, a necessary precursor for the synthesis of glutathione (GSH). Without its essential cofactor GSH, GPX4 becomes inactive, leading to the same downstream effect of lipid peroxidation and ferroptosis.
The key distinction lies in the target engagement. A direct inhibitor requires the presence of the GPX4 protein to exert its effect, while an indirect inhibitor acts on an upstream component of the pathway.
The Null Effect: Probing Inhibitor Specificity with GPX4 Knockout Cells
The central premise of treating GPX4 knockout (KO) cells with a direct GPX4 inhibitor like RSL3 is to test for target specificity. Since the protein target of the inhibitor has been genetically removed, the inhibitor should have no biological effect if it is truly specific.
-
In Wild-Type (WT) Cells: Treatment with RSL3 or a similar direct inhibitor leads to GPX4 inactivation, accumulation of lipid ROS, and subsequent ferroptotic cell death.
-
In GPX4 Knockout (KO) Cells: These cells already lack the primary defense against lipid peroxidation. They are inherently hypersensitive to ferroptosis and often require cultivation in the presence of ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1 to survive. When a direct GPX4 inhibitor is added to GPX4 KO cells, it has no target to bind to. Therefore, it does not induce any additional cell death beyond the baseline instability of these cells. This lack of effect is the expected and critical result, confirming that the inhibitor's mechanism of action is indeed through the specific inhibition of GPX4.
In contrast, an indirect inhibitor like Erastin would still be expected to show an effect, as its target (System Xc⁻) is still present and its action (GSH depletion) would further exacerbate the oxidative stress, though the ultimate downstream player (GPX4) is already absent.
Quantitative Data Comparison
The following table summarizes the expected experimental outcomes when treating Wild-Type and GPX4 KO cells with a direct GPX4 inhibitor.
| Cell Line | Treatment | Cell Viability (%) | Lipid ROS Levels (Fold Change) | Conclusion |
| Wild-Type (WT) | Vehicle (DMSO) | 100% | 1.0 | Baseline viability and ROS. |
| Wild-Type (WT) | GPX4 Inhibitor (e.g., RSL3) | ~20% | >10 | Inhibitor effectively induces ferroptosis by inactivating GPX4. |
| GPX4 Knockout (KO) | Vehicle (DMSO) | 100% (with Ferrostatin-1) | 1.0 (with Ferrostatin-1) | Baseline viability maintained by ferroptosis inhibitor. |
| GPX4 Knockout (KO) | GPX4 Inhibitor (e.g., RSL3) | ~100% (with Ferrostatin-1) | ~1.0 (with Ferrostatin-1) | Inhibitor has no target and thus no effect on viability or ROS levels. |
Visualizing the Pathways and Workflow
Caption: The System Xc⁻/GSH/GPX4 axis inhibits ferroptosis.
Caption: Workflow for validating GPX4 inhibitor specificity.
Experimental Protocols
-
gRNA Design: Design two or more single-guide RNAs (sgRNAs) targeting early exons of the GPX4 gene to ensure a frameshift mutation.
-
Vector Cloning: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
Transfection/Transduction: Introduce the Cas9/sgRNA vector into the target wild-type cell line using lipid-based transfection or lentiviral transduction.
-
Selection: Select for successfully transduced/transfected cells using the vector's selection marker (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Validation: Expand clonal populations and validate GPX4 knockout via:
-
Western Blot: Confirm the absence of the GPX4 protein.
-
Sanger Sequencing: Sequence the genomic DNA at the target locus to confirm the presence of indel mutations.
-
-
Culture: Maintain validated GPX4 KO clones in media supplemented with a ferroptosis inhibitor (e.g., 1 µM Ferrostatin-1) to prevent spontaneous cell death.
-
Cell Seeding: Seed both Wild-Type and GPX4 KO cells in 96-well plates at a density of 5,000-10,000 cells per well. For GPX4 KO cells, use media containing a ferroptosis inhibitor.
-
Treatment: After 24 hours, replace the media with fresh media containing the vehicle control (e.g., 0.1% DMSO) or varying concentrations of the GPX4 inhibitor.
-
Incubation: Incubate the plates for an additional 24-48 hours.
-
Measurement: Quantify cell viability using a preferred method, such as Cell Counting Kit-8 (CCK-8) or CellTiter-Glo®, following the manufacturer's instructions.
-
Analysis: Normalize the results to the vehicle-treated control for each cell line to determine the percentage of viability.
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the viability assay.
-
Staining: At the end of the treatment period, remove the media and wash cells with PBS. Add fresh, serum-free media containing 2 µM C11-BODIPY 581/591 dye.
-
Incubation: Incubate for 30 minutes at 37°C, protected from light.
-
Cell Harvest: Wash the cells with PBS and then detach them using trypsin. Resuspend the cells in PBS for analysis.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The C11-BODIPY dye shifts its fluorescence emission from red to green upon oxidation. Measure the fluorescence in the green channel (e.g., FITC) to quantify lipid peroxidation.
-
Analysis: Calculate the fold change in the mean fluorescence intensity of treated cells relative to the vehicle-treated control.
References
Gpx4-IN-7 and Chemotherapy: A Synergistic Approach to Combat Cancer
For Immediate Release
A growing body of preclinical evidence suggests a powerful synergistic relationship between the targeted inhibition of Glutathione Peroxidase 4 (GPX4) and conventional chemotherapy drugs. Gpx4-IN-7, a potent inducer of ferroptosis, a unique iron-dependent form of cell death, is at the forefront of this promising anti-cancer strategy. By degrading the GPX4 enzyme, this compound dismantles a key cellular defense mechanism against lipid peroxidation, rendering cancer cells highly susceptible to the cytotoxic effects of chemotherapy. This guide provides a comprehensive comparison of the synergistic effects observed when combining GPX4 inhibitors with standard chemotherapeutic agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.
The Mechanism of Synergy: Exploiting a Vulnerability
Cancer cells, particularly those that are resistant to conventional therapies, often exhibit an increased reliance on the GPX4 pathway to manage high levels of oxidative stress. Chemotherapy drugs, such as cisplatin, doxorubicin, and paclitaxel, function in part by inducing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. However, robust GPX4 activity can neutralize these ROS, diminishing the efficacy of the treatment.
By inhibiting or degrading GPX4, compounds like this compound remove this protective shield. The resulting accumulation of lipid peroxides, coupled with the ROS generated by chemotherapy, triggers a cascade of events leading to ferroptosis. This dual-action approach not only enhances the cancer-killing potential of chemotherapy but also offers a novel strategy to overcome drug resistance.
Synergistic Effects of GPX4 Inhibition with Chemotherapy
While specific quantitative data for this compound in combination with chemotherapy is not yet widely available in peer-reviewed literature, extensive research on other potent GPX4 inhibitors, such as RSL3, provides a strong rationale for the expected synergistic outcomes. The following table summarizes key findings from studies on mechanistically similar GPX4 inhibitors.
| GPX4 Inhibitor | Chemotherapy Drug | Cancer Cell Line | Observed Synergistic Effect | Reference Study |
| RSL3 | Cisplatin | A549 (Non-small cell lung cancer) | Enhanced anti-cancer effect in vitro and in vivo. | (Zhang et al., 2020) |
| RSL3 | Cisplatin | Various cancer cell lines | Ferroptosis inducers enhance the anticancer effects of cisplatin.[1] | (As cited in a review) |
| GPX4 Knockdown | Doxorubicin | HCT116 (Colon cancer) | Significantly reduced tumor mass in a xenograft model. | (As cited in a review) |
| Propofol (GPX4 downregulator) | Paclitaxel | HeLa (Cervical cancer) | Enhanced paclitaxel-induced ferroptosis. | (Propofol Augments Paclitaxel-Induced Cervical Cancer Cell Ferroptosis In Vitro, 2022) |
| GPX4-AUTAC (GPX4 degrader) | Paclitaxel, Cisplatin | Breast cancer cells | Potent synergistic effects observed. | (MedChemExpress product information)[2] |
Note: this compound is an indirubin derivative that promotes the degradation of GPX4, inducing ferroptosis.[2] The data presented for other GPX4 inhibitors and degraders are considered indicative of the potential synergy of this compound with chemotherapy.
Experimental Protocols
To facilitate further research in this promising area, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and chemotherapy, alone and in combination.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, the chosen chemotherapy drug (e.g., cisplatin), and a combination of both. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.
Western Blot for GPX4 Expression
Objective: To confirm the degradation of GPX4 protein following treatment with this compound.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C. Also, probe for a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Mechanism of synergy between this compound and chemotherapy.
Caption: General experimental workflow for assessing synergy.
Future Directions
The synergistic combination of GPX4 inhibitors like this compound with existing chemotherapy regimens represents a highly promising avenue for cancer treatment. Future research should focus on conducting detailed preclinical studies with this compound to generate specific quantitative data on its synergistic effects with a broader range of chemotherapeutic agents and in various cancer types. Identifying predictive biomarkers for sensitivity to this combination therapy will also be crucial for its successful clinical translation. The induction of ferroptosis through GPX4 inhibition is poised to become a cornerstone of next-generation cancer therapies, offering hope for overcoming drug resistance and improving patient outcomes.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Gpx4-IN-7
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are aware of the potential hazards.
A. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a properly fitted respirator.
B. Engineering Controls:
-
Ventilation: Conduct all handling and disposal procedures within a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Emergency Stations: Ensure easy access to a safety shower and eyewash station before handling the compound.[1]
II. Step-by-Step Disposal Procedures
The disposal of Gpx4-IN-7 and any contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[2]
A. Waste Segregation: Proper segregation of waste at the source is crucial to ensure safe and compliant disposal. All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste:
-
Unused or expired this compound powder.
-
Contaminated consumables such as pipette tips, microfuge tubes, gloves, and bench paper.[2]
-
Empty vials that previously contained the compound.
-
-
Liquid Waste:
-
Stock solutions and any dilutions containing this compound.
-
Experimental media and solvents used with the compound.
-
Rinsate from cleaning contaminated glassware.
-
B. Waste Containment:
| Waste Type | Container Requirements | Labeling Instructions |
| Solid Waste | A clearly labeled, leak-proof hazardous waste container. | Mark with "Hazardous Chemical Waste," the full chemical name "this compound," and any associated hazard symbols. |
| Liquid Waste | A dedicated, sealed, and properly labeled hazardous waste container. | Clearly indicate the contents, including "this compound" and any solvents used. |
C. Storage of Waste: Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic. This area should have secondary containment to prevent spills. Store the waste away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
D. Final Disposal: The ultimate disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Isolate the Area: Restrict access to the spill area to prevent further contamination.
-
Protect Personnel: Ensure anyone involved in the cleanup is wearing the appropriate PPE, including respiratory protection if dust or aerosols are generated.
-
Contain and Clean:
-
For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or granules) to contain the spill.
-
Carefully collect the absorbent material and any contaminated debris and place it in a labeled hazardous waste container.
-
Decontaminate the surfaces and any equipment by scrubbing with a suitable solvent, such as alcohol, and collect all cleaning materials as hazardous waste.
-
Experimental Workflow and Disposal Logic
The following diagram illustrates the logical flow of the disposal process for this compound within a typical research workflow.
References
Essential Safety and Handling Protocols for Gpx4-IN-7
A thorough risk assessment should be conducted for all experimental work involving Gpx4-IN-7 to determine the specific personal protective equipment (PPE) and safety measures required.
Personal Protective Equipment (PPE)
The first line of defense against chemical exposure is the correct and consistent use of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.[1][2] | To protect eyes from splashes, aerosols, or airborne particles. |
| Hand Protection | Chemical-resistant, powder-free nitrile or neoprene gloves. Double-gloving is recommended.[1][3] | To prevent skin contact with the compound. Change gloves immediately if contaminated. |
| Body Protection | Impermeable, long-sleeved lab coat that closes in the back.[4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. | To prevent inhalation of the compound. Work should be done in a fume hood. |
| Foot Protection | Closed-toe shoes that fully cover the feet. | To protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
A structured approach to the entire lifecycle of this compound in the laboratory is critical for safety and to maintain the compound's integrity.
Receiving and Storage:
Upon receipt, trained personnel wearing appropriate PPE, including chemical-resistant gloves, should unpack the compound and visually inspect the container for any signs of damage or leaks. Based on recommendations for similar compounds, the following storage conditions are advised:
-
Powder Form: Store at -20°C.
-
In Solvent: Store at -80°C.
Handling and Experimental Use:
-
All handling of solid this compound, including weighing and reconstitution, must be performed within a certified chemical fume hood to prevent the inhalation of airborne particles.
-
When preparing stock solutions, work in a designated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Always wear the appropriate PPE when handling the compound.
-
Avoid eating, drinking, or smoking in areas where this compound is handled.
-
Use disposable plasticware whenever possible to minimize the risk of cross-contamination and exposure during cleaning.
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
Spill Management:
In the event of a spill, immediate action is crucial to mitigate risks.
-
Alert: Immediately alert others in the vicinity.
-
Evacuate: Evacuate the area if necessary.
-
Contain: Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Clean: Clean the affected area with a suitable decontaminating agent.
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Plan:
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and accidental exposure. All waste materials that have come into contact with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect all disposable items that have been in contact with this compound, such as gloves, pipette tips, and empty vials, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a sealed, labeled hazardous waste container. Do not dispose of this compound down the drain.
-
Labeling: Waste containers must be clearly labeled as "Hazardous Chemical Waste" and include the name of the compound.
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
